Fostamatinib-d9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H26FN6O9P |
|---|---|
Molecular Weight |
589.5 g/mol |
IUPAC Name |
[6-[[5-fluoro-2-[3,4,5-tris(trideuteriomethoxy)anilino]pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29)/i3D3,4D3,5D3 |
InChI Key |
GKDRMWXFWHEQQT-YJMGCJIZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])NC2=NC=C(C(=N2)NC3=NC4=C(C=C3)OC(C(=O)N4COP(=O)(O)O)(C)C)F |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Fostamatinib-d9: A Technical Guide for Mass Spectrometry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP). It is a prodrug that is rapidly converted in the gut to its active metabolite, R406 (Tamatinib), which is responsible for the therapeutic effect. In the realm of drug development and clinical research, the use of stable isotope-labeled internal standards is crucial for accurate quantification of drug candidates and their metabolites in biological matrices using mass spectrometry. This technical guide provides an in-depth overview of Fostamatinib-d9, its role as an internal standard in mass spectrometry, and the associated experimental protocols.
Chemical and Physical Properties
This compound is a deuterated analog of Fostamatinib. However, as Fostamatinib is a prodrug and the primary analyte of interest in pharmacokinetic studies is its active metabolite R406 (Tamatinib), the deuterated internal standard used is typically Tamatinib-d9 (also referred to as R406-d9). Deuterium labeling increases the molecular weight of the compound without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification.
| Property | Fostamatinib | R406 (Tamatinib) | Tamatinib-d9 |
| Chemical Formula | C₂₃H₂₆FN₆O₉P | C₂₂H₂₃FN₆O₅ | C₂₂H₁₄D₉FN₆O₅ |
| Molecular Weight | 580.46 g/mol | 470.45 g/mol | 479.51 g/mol |
| Synonyms | R788 | R406 | R406-d9 |
| Primary Use in this Context | Prodrug | Active Metabolite (Analyte) | Internal Standard |
Use in Mass Spectrometry
Tamatinib-d9 is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify the levels of the active metabolite R406 in biological samples such as plasma and serum. The co-elution of the analyte (R406) and the internal standard (Tamatinib-d9) with near-identical ionization efficiencies allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Mass Spectrometry Parameters
The following table summarizes the typical mass spectrometry parameters for the analysis of R406 (Tamatinib) with Tamatinib-d9 as the internal standard. These parameters are for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| R406 (Tamatinib) | 471.1 | 122.0 | Proprietary/Instrument Dependent |
| Tamatinib-d9 | 480.2 | 122.0 | Proprietary/Instrument Dependent |
Note: Collision energy is an instrument-dependent parameter and should be optimized for the specific mass spectrometer being used.
Experimental Protocols
The following is a representative experimental protocol for the quantification of R406 (Tamatinib) in human plasma using Tamatinib-d9 as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of Tamatinib-d9 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to elute the analyte and internal standard. The gradient should be optimized to ensure good separation from matrix components and a reasonable run time.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer set to the MRM transitions specified in the table above.
Signaling Pathway and Experimental Workflow
Fostamatinib Mechanism of Action: Syk Signaling Pathway
Fostamatinib's active metabolite, R406, is a potent inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a key component of the signaling cascade downstream of various immune receptors, including the Fc receptors on macrophages. In ITP, autoantibodies opsonize platelets, which are then cleared by macrophages through Fc receptor-mediated phagocytosis in a Syk-dependent manner. By inhibiting Syk, R406 blocks this signaling pathway, thereby reducing platelet destruction.
Caption: Fostamatinib's active metabolite (R406) inhibits Syk, blocking platelet phagocytosis.
Experimental Workflow for Quantification of R406
The following diagram illustrates the typical workflow for the quantitative analysis of R406 in a biological matrix using Tamatinib-d9 as an internal standard.
Caption: Workflow for R406 quantification using Tamatinib-d9 internal standard.
Conclusion
Tamatinib-d9 serves as an essential tool for the accurate and precise quantification of Fostamatinib's active metabolite, R406, in biological matrices. This technical guide provides the foundational knowledge, including key mass spectrometry parameters and a detailed experimental protocol, to aid researchers and scientists in the development and execution of robust bioanalytical methods for Fostamatinib. The provided diagrams offer a clear visualization of the drug's mechanism of action and the analytical workflow, facilitating a deeper understanding of its pharmacology and analysis.
Synthesis and Purification of Fostamatinib-d9: A Technical Guide for Researchers
For research, scientific, and drug development professionals, this in-depth technical guide outlines the synthesis and purification of Fostamatinib-d9, a deuterated analog of the spleen tyrosine kinase (Syk) inhibitor, Fostamatinib. This document provides detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows to support the research and development of this compound.
Introduction
Fostamatinib is an orally bioavailable small molecule that acts as a prodrug of the active metabolite R406.[1] R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a key enzyme in the signaling pathways of Fc-activating receptors and B-cell receptors.[2] By inhibiting Syk, Fostamatinib interferes with the antibody-mediated destruction of platelets, making it a therapeutic agent for chronic immune thrombocytopenia (ITP).[2] The deuterated analog, this compound, is a valuable tool for pharmacokinetic and metabolic studies, offering a way to trace the drug's fate in biological systems. The incorporation of nine deuterium atoms in the methoxy groups of the trimethoxyphenyl moiety provides a distinct mass signature for mass spectrometry-based analysis without significantly altering the compound's biological activity.
Mechanism of Action: Syk Inhibition
Fostamatinib's therapeutic effect is derived from its active metabolite, R406, which competitively inhibits the ATP binding site of Syk.[1] This inhibition disrupts the intracellular signaling cascade that follows the activation of Fcγ receptors (FcγR) by antibody-opsonized platelets, a key pathological mechanism in ITP. The signaling pathway is initiated by the clustering of FcγRs, which leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases. Syk is then recruited to the phosphorylated ITAMs and, upon activation, propagates the downstream signaling that ultimately leads to phagocytosis of platelets by macrophages. By blocking Syk, Fostamatinib effectively halts this process.
Figure 1: Fostamatinib's Mechanism of Action.
Synthesis of this compound
The synthesis of this compound follows a multi-step pathway analogous to the synthesis of Fostamatinib, with the key difference being the use of a deuterated starting material to introduce the nine deuterium atoms. The overall synthetic workflow is depicted below.
Figure 2: Synthetic Workflow for this compound.
Synthesis of 3,4,5-Tri(methoxy-d3)aniline
The key deuterated intermediate, 3,4,5-tri(methoxy-d3)aniline, is synthesized from a commercially available starting material, such as 3,4,5-trihydroxyaniline, via a Williamson ether synthesis using deuterated methyl iodide.
Experimental Protocol:
-
Preparation of Iodomethane-d3 (CD3I): Iodomethane-d3 can be prepared from methanol-d4 by reaction with iodine and red phosphorus, or by other established methods.[3][4]
-
Williamson Ether Synthesis:
-
To a solution of 3,4,5-trihydroxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or acetone) is added a strong base (e.g., potassium carbonate, 3.3 eq).
-
The mixture is stirred at room temperature under an inert atmosphere (e.g., argon).
-
Iodomethane-d3 (3.3 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to 50-60 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3,4,5-tri(methoxy-d3)aniline.
-
Synthesis of this compound
The final steps of the synthesis involve the coupling of the deuterated aniline with the pyrimidine core and subsequent phosphorylation, based on the established synthesis of Fostamatinib.[1]
Experimental Protocol:
-
Coupling Reaction:
-
A mixture of 6-amino-4-(2-chloro-5-fluoropyrimidin-4-ylamino)-2,2-dimethyl-4H-pyrido[3,2-b][3][5]oxazin-3-one (1.0 eq) and 3,4,5-tri(methoxy-d3)aniline (1.1 eq) in a suitable solvent (e.g., 2-pentanol with a catalytic amount of a strong acid like HCl) is heated to reflux for 12-24 hours.
-
The reaction progress is monitored by LC-MS.
-
After cooling, the precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield N4-(2,2-dimethyl-3-oxo-4H-pyrido[3,2-b][3][5]oxazin-6-yl)-5-fluoro-N2-(3,4,5-tri(methoxy-d3)phenyl)pyrimidine-2,4-diamine.
-
-
Phosphorylation:
-
The product from the previous step (1.0 eq) is dissolved in a suitable solvent (e.g., trimethyl phosphate) and cooled to 0 °C.
-
Phosphorus oxychloride (1.5 eq) is added dropwise, and the mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is carefully quenched by the slow addition of water, maintaining the temperature below 20 °C.
-
The pH is adjusted to ~7 with a saturated sodium bicarbonate solution.
-
The crude this compound is precipitated, collected by filtration, washed with water, and dried under vacuum.
-
Purification of this compound
Purification of the final compound is critical to ensure high purity for research applications. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for this purpose.
Figure 3: Purification Workflow for this compound.
Experimental Protocol:
-
Sample Preparation: The crude this compound is dissolved in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, and filtered to remove any particulate matter.
-
Preparative RP-HPLC:
-
The purification is performed on a preparative HPLC system equipped with a C18 column.
-
A gradient elution is typically employed using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The gradient is optimized to achieve good separation of the desired product from impurities. A typical gradient might be from 10% to 90% Solvent B over 30-40 minutes.
-
The flow rate is adjusted based on the column dimensions.
-
Detection is carried out using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: Fractions corresponding to the main product peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.
-
Lyophilization: The pure fractions are combined and lyophilized to yield this compound as a solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |
| 3,4,5-Tri(methoxy-d3)aniline | 3,4,5-Trihydroxyaniline | K2CO3, CD3I | 60-70 | >98 (by NMR) |
| This compound | N4-(...)-diamine | POCl3 | 70-80 | >95 (by HPLC) |
Table 1: Summary of Synthetic Yields and Purity.
| Parameter | Value |
| HPLC Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 30 min |
| Flow Rate | 20 mL/min |
| Detection | 254 nm |
| Purity Achieved | >99% |
Table 2: Preparative HPLC Purification Parameters.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of Fostamatinib, with the notable absence of the singlets corresponding to the three methoxy groups around 3.7-3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show the signals for the carbon skeleton. The signals for the deuterated methoxy carbons will be observed as low-intensity multiplets due to C-D coupling.
-
²H NMR: The deuterium NMR spectrum will show a characteristic signal for the -OCD₃ groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of this compound. The expected monoisotopic mass will be approximately 9.056 Da higher than that of non-deuterated Fostamatinib.
| Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d6) | Absence of signals at ~3.7-3.9 ppm. Other signals consistent with Fostamatinib structure. |
| HRMS (ESI+) | [M+H]⁺ at m/z corresponding to C23H17D9FN6O9P + H⁺ |
Table 3: Expected Analytical Data for this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of this compound for research purposes. By utilizing a deuterated starting material and following established synthetic and purification protocols, researchers can obtain high-purity this compound for use in various in vitro and in vivo studies. The detailed methodologies and expected data presented herein should serve as a valuable resource for scientists and professionals in the field of drug development.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Deuterated Fostamatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostamatinib, an oral spleen tyrosine kinase (Syk) inhibitor, is a clinically approved treatment for chronic immune thrombocytopenia (ITP). It is a prodrug that is rapidly converted to its active metabolite, R406, which mediates the therapeutic effect. Strategic deuteration of pharmaceuticals, a process of replacing specific hydrogen atoms with their stable isotope deuterium, has emerged as a promising strategy to improve the pharmacokinetic and metabolic profiles of drugs. This guide provides a comprehensive overview of the known chemical and physical properties of fostamatinib and its active metabolite, R406. It further explores the theoretical implications of deuteration on these properties, details the relevant signaling pathways, and outlines potential experimental protocols for the synthesis and evaluation of a deuterated analog of fostamatinib.
Introduction to Fostamatinib and the Rationale for Deuteration
Fostamatinib is the first-in-class oral Syk inhibitor approved for the treatment of adult patients with chronic ITP who have had an insufficient response to a previous treatment.[1][2] Fostamatinib itself is a prodrug, which is quickly hydrolyzed by intestinal alkaline phosphatases to its active metabolite, R406.[3][4] R406 is a potent inhibitor of Syk, a key enzyme in the signaling cascade of various immune cells, including B cells and macrophages.[5][6] By inhibiting Syk, R406 reduces antibody-mediated platelet destruction, a central mechanism in the pathophysiology of ITP.[1][7]
The active metabolite R406 is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[3][4] The modification of metabolic pathways through selective deuteration can lead to significant improvements in a drug's pharmacokinetic profile. The substitution of a hydrogen atom with a deuterium atom creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[8] This can result in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or total dose, which may improve patient compliance and reduce off-target effects.[8][9]
This document will detail the established properties of fostamatinib and R406 and provide a theoretical framework for the development of a deuterated version.
Chemical and Physical Properties
While specific experimental data for deuterated fostamatinib is not available in the public domain, we can summarize the known properties of non-deuterated fostamatinib and its related compounds. Theoretical values for a deuterated analog are projected based on the addition of deuterium atoms.
Fostamatinib
Fostamatinib is the methylene phosphate prodrug of the active metabolite R406.[4]
| Property | Value | Reference |
| IUPAC Name | [6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][10][11]oxazin-4-yl]methyl dihydrogen phosphate | [4] |
| Molecular Formula | C₂₃H₂₆FN₆O₉P | [4] |
| Molecular Weight | 580.5 g/mol | [4] |
| CAS Number | 901119-35-5 | [12] |
| Appearance | White to off-white solid | [13] |
| Solubility | Water: Insoluble or slightly soluble DMSO: ~116-127.5 mg/mL |
Fostamatinib Disodium Hexahydrate
This is the commercially available salt form of the drug.[2][14]
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₆FN₆Na₂O₁₅P | [14][15] |
| Molecular Weight | 732.52 g/mol | [14] |
| pKa | 1.7, 4.2, 6.5 | [16] |
| Solubility | Higher solubility above pH 4.5 | [16] |
R406 (Active Metabolite)
R406 is the biologically active molecule responsible for Syk inhibition.
| Property | Value | Reference |
| IUPAC Name | N4-(2,2-dimethyl-3-oxo-4H-pyrid[10][11]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine | [3] |
| Molecular Formula | C₂₃H₂₄FN₅O₅ | |
| Molecular Weight | 485.47 g/mol | |
| Biological Half-Life | Approximately 15 hours | [4] |
| Protein Binding | 98% | [2] |
Deuterated Fostamatinib (Theoretical)
The properties of a deuterated version of fostamatinib would depend on the number and location of deuterium atoms. A common strategy involves deuterating metabolically vulnerable sites. For R406, the three methoxy groups on the trimethoxyphenyl ring are potential sites for metabolism (O-demethylation).[4] Replacing the nine hydrogens on these methyl groups with deuterium would create a d9-analog.
| Property | Value (Theoretical for d9-Fostamatinib) |
| Molecular Formula | C₂₃H₁₇D₉FN₆O₉P |
| Molecular Weight | ~589.5 g/mol |
Signaling and Metabolic Pathways
Fostamatinib Mechanism of Action: Syk Inhibition Pathway
Fostamatinib's therapeutic effect is mediated by its active metabolite, R406, which inhibits the spleen tyrosine kinase (Syk) signaling pathway. In ITP, autoantibodies bind to platelets, marking them for destruction. These antibody-coated platelets are recognized by Fc gamma receptors (FcγR) on macrophages. This engagement triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), which in turn recruits and activates Syk.[10] Activated Syk initiates a downstream signaling cascade involving molecules like PLCγ and VAV, ultimately leading to phagocytosis of the platelets.[10][17] R406 acts as an ATP-competitive inhibitor of Syk, blocking this entire downstream cascade and thus preventing platelet destruction.[3][6]
Caption: Fostamatinib's active metabolite, R406, inhibits Syk, blocking platelet phagocytosis.
Metabolism of Fostamatinib and Potential Impact of Deuteration
Fostamatinib is a prodrug designed for oral administration. It is converted to its active form, R406, by alkaline phosphatase in the gut.[4] R406 is then absorbed and undergoes further metabolism, primarily through oxidation by CYP3A4 and glucuronidation by UGT1A9.[3][4] One of the identified metabolic pathways is the O-demethylation of the trimethoxyphenyl moiety.[4]
Deuterating the methoxy groups on the trimethoxyphenyl ring could slow down the rate of O-demethylation by CYP3A4 due to the kinetic isotope effect. This would likely decrease the formation of the O-desmethyl metabolite, potentially increasing the plasma concentration and half-life of the active compound, R406.
Caption: Metabolism of Fostamatinib to R406 and its subsequent breakdown, a target for deuteration.
Experimental Protocols
Detailed experimental protocols for deuterated fostamatinib are not publicly available. The following sections outline proposed methodologies based on established procedures for fostamatinib and general practices in deuterated drug development.
Synthesis and Purification of Deuterated Fostamatinib
The synthesis of deuterated fostamatinib would likely follow a similar pathway to the non-deuterated version, substituting standard reagents with their deuterated counterparts at the appropriate step.[18]
Objective: To synthesize N4-(2,2-dimethyl-4-[(dihydrogen phosphonoxy)methyl]-3-oxo-5-pyrido[10][11]oxazin-6-yl)-5-fluoro-N2-(3,4,5-tri(trideuteromethoxy)phenyl)-2,4-pyrimidinediamine.
Proposed Protocol:
-
Synthesis of Deuterated Precursor: Synthesize 3,4,5-tri(trideuteromethoxy)aniline. This can be achieved by methylating 3,4,5-trihydroxyaniline with a deuterated methylating agent (e.g., d₃-methyl iodide) in the presence of a suitable base.
-
Coupling Reaction: Follow the established synthetic route for fostamatinib, substituting 3,4,5-trimethoxyaniline with the newly synthesized 3,4,5-tri(trideuteromethoxy)aniline precursor in the chloropyrimidine substitution step.[18]
-
Phosphorylation and Deprotection: Proceed with the installation of the phosphate side chain and subsequent deprotection steps as described in the literature for non-deuterated fostamatinib.[18][19]
-
Purification: The final product would be purified using techniques such as column chromatography and/or recrystallization. Purity would be confirmed by HPLC.
-
Structural Confirmation: The structure of the final deuterated compound would be confirmed using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (to confirm the mass increase corresponding to deuterium incorporation), and ³¹P-NMR.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of deuterated R406 (d-R406) with non-deuterated R406 in human liver microsomes.
Protocol:
-
Preparation: Prepare solutions of R406 and d-R406 in DMSO.
-
Incubation: Incubate the test compounds (at a final concentration of ~1 µM) with human liver microsomes (HLMs) and an NADPH-regenerating system at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds. A longer half-life for d-R406 would indicate improved metabolic stability.
Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of fostamatinib and its deuterated analog in rats.
Protocol:
-
Dosing: Administer equimolar doses of fostamatinib and deuterated fostamatinib orally to separate groups of rats.
-
Blood Sampling: Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate an LC-MS/MS method to quantify the concentrations of the active metabolites (R406 and d-R406) in the plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters for both groups, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).
Caption: Proposed workflow for the synthesis and evaluation of deuterated Fostamatinib.
Conclusion
Deuteration presents a scientifically grounded strategy to enhance the metabolic properties of fostamatinib. By targeting metabolically active sites on the active R406 moiety, such as the trimethoxy groups, it is plausible to develop a deuterated analog with a more favorable pharmacokinetic profile. Such an analog could exhibit a longer half-life and increased systemic exposure, potentially leading to improved efficacy, a simplified dosing regimen, and a better safety profile. The experimental protocols outlined in this guide provide a roadmap for the synthesis, characterization, and preclinical evaluation of deuterated fostamatinib, paving the way for future research and development in this promising area.
References
- 1. rarediseases.org [rarediseases.org]
- 2. Fostamatinib - Wikipedia [en.wikipedia.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. Fostamatinib Disodium | C23H36FN6Na2O15P | CID 24828759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 19. Fostamatinib synthesis - chemicalbook [chemicalbook.com]
The Role of Fostamatinib-d9 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Fostamatinib-d9 as an internal standard in the bioanalysis of Fostamatinib and its active metabolite. Fostamatinib is a prodrug that is rapidly converted in vivo to its active form, R406 (Tamatinib), a potent spleen tyrosine kinase (Syk) inhibitor. Accurate quantification of Fostamatinib and R406 in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Imperative for Internal Standards in Bioanalysis
Quantitative bioanalysis by LC-MS/MS is susceptible to several sources of variability that can compromise the accuracy and precision of the results. These include inconsistencies in sample preparation, variations in extraction recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An internal standard (IS) is a compound of known concentration that is added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. The IS should ideally have physicochemical properties very similar to the analyte of interest. By monitoring the ratio of the analyte's response to the IS's response, these variabilities can be effectively normalized.[1]
Why this compound is the Ideal Internal Standard
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[2][3][4] In this compound, nine hydrogen atoms in the Fostamatinib molecule have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to Fostamatinib but has a higher mass.
The key advantages of using this compound as an internal standard include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to Fostamatinib. This ensures that any variations affecting the analyte during sample processing and analysis will also affect the internal standard to the same extent.
-
Co-elution with the Analyte: Because it behaves almost identically to the unlabeled analyte during chromatography, this compound co-elutes with Fostamatinib. This is crucial for compensating for matrix effects, which are often highly dependent on the retention time.
-
Mass-Based Differentiation: The mass difference between Fostamatinib and this compound allows for their simultaneous detection and differentiation by the mass spectrometer without chromatographic separation.
Fostamatinib's Mechanism of Action: The Syk Signaling Pathway
Fostamatinib is a prodrug that is rapidly metabolized to its active form, R406, which is an inhibitor of spleen tyrosine kinase (Syk).[5] Syk is a critical component of the signaling cascade in various immune cells, including B cells and macrophages. In conditions like immune thrombocytopenia (ITP), autoantibodies bind to platelets, leading to their destruction by macrophages through a process mediated by Fcγ receptors. R406 inhibits the signaling downstream of these receptors by blocking the activity of Syk, thereby preventing phagocytosis of platelets.
Caption: Fostamatinib's mechanism of action via Syk inhibition.
Experimental Protocol: Quantification of Tamatinib (R406) in Rat Plasma
While a specific protocol detailing the use of this compound is not publicly available, the following UPLC-MS/MS method for the quantification of Tamatinib (R406), the active metabolite of Fostamatinib, provides a comprehensive and relevant experimental framework.[6] This method utilizes Ibrutinib as an internal standard; in an ideal scenario, Tamatinib-d9 would be used.
Experimental Workflow
Caption: Bioanalytical workflow for Tamatinib quantification.
Detailed Methodologies
1. Sample Preparation [6]
-
To 100 µL of rat plasma, add 10 µL of the internal standard working solution (e.g., 10 µg/mL Ibrutinib or an appropriate concentration of Tamatinib-d9).
-
Add 50 µL of acetonitrile and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of tert-butyl methyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge the samples at 4500 x g for 10 minutes at 8°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under vacuum at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions [6]
| Parameter | Specification |
| UPLC System | Waters Acquity UPLC |
| Column | Acquity CSH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | 10 mM Ammonium Acetate and Acetonitrile (10:90, v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Waters Xevo TQD Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
3. Mass Spectrometric Parameters [6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tamatinib (R406) | 471.1 | 122.0 | 35 | 20 |
| Ibrutinib (IS) | 441.1 | 84.0 | 30 | 25 |
| Tamatinib-d9 (Hypothetical) | 480.1 (approx.) | To be determined | To be determined | To be determined |
Quantitative Data and Method Validation
The following tables summarize the validation parameters for the described UPLC-MS/MS method for Tamatinib, demonstrating its reliability and robustness.[6]
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Calibration Curve Range | 0.1 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.997 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 105.0 | 9.2 | 103.0 |
| Low (LQC) | 0.3 | 6.8 | 98.3 | 7.5 | 99.7 |
| Medium (MQC) | 75 | 5.4 | 102.5 | 6.1 | 101.3 |
| High (HQC) | 750 | 4.9 | 97.8 | 5.8 | 98.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Low (LQC) | 80.5 | 92.3 |
| Medium (MQC) | 81.8 | 94.1 |
| High (HQC) | 81.4 | 93.5 |
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for the accurate and precise quantification of Fostamatinib and its active metabolite, R406, in biological matrices. By effectively compensating for analytical variability, this compound ensures the generation of high-quality data that is crucial for informed decision-making throughout the drug development process. The provided experimental protocol for the UPLC-MS/MS analysis of Tamatinib serves as a robust framework for researchers, with the understanding that the incorporation of a deuterated internal standard like Tamatinib-d9 would represent the most rigorous bioanalytical approach.
References
- 1. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Critical Path of Drug Development: An In-depth Technical Guide to the Isotopic Purity and Stability of Fostamatinib-d9
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the use of isotopically labeled compounds, such as Fostamatinib-d9, represents a significant strategy to enhance pharmacokinetic profiles and metabolic stability. This technical guide provides a comprehensive overview of the critical quality attributes of this compound, focusing on its isotopic purity and stability. While specific manufacturer's data for this compound is not publicly available, this document outlines the typical industry standards and detailed experimental protocols for the assessment of such compounds, providing a robust framework for researchers and drug development professionals.
Introduction to Fostamatinib and the Role of Deuteration
Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor.[1][2] Its active metabolite, R406, modulates the signaling pathways of immune cells, making it a valuable therapeutic for conditions like chronic immune thrombocytopenia (ITP).[3][4] Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategic modification to the Fostamatinib molecule. This substitution can lead to a more stable chemical bond (C-D versus C-H), which can significantly alter the metabolic fate of the drug, often resulting in improved pharmacokinetic properties and a more favorable toxicity profile.[5][6]
This compound is a deuterated analog of Fostamatinib, with nine deuterium atoms strategically incorporated into the molecule. The primary rationale for this is to leverage the kinetic isotope effect, slowing down the rate of metabolic processes that involve the cleavage of carbon-hydrogen bonds.[5]
Isotopic Purity of this compound
Isotopic purity is a critical quality attribute for any deuterated compound, as it ensures the desired therapeutic effect and minimizes potential off-target effects from non-deuterated or partially deuterated impurities.[7]
Data Presentation
The following table summarizes typical specifications for the isotopic purity of a deuterated compound like this compound. Note: This data is representative and not specific to a particular batch of this compound, as such information is proprietary.
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 98% | Mass Spectrometry |
| Deuterium Incorporation | ≥ 99% of theoretical | 1H NMR & 2H NMR Spectroscopy |
| Residual Unlabeled Fostamatinib | ≤ 2% | LC-MS/MS |
| Chemical Purity | ≥ 98% | HPLC/UPLC |
Experimental Protocols for Determining Isotopic Purity
Objective: To determine the percentage of this compound molecules that contain the desired number of deuterium atoms.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS) is used.
-
Analysis: The sample is infused into the mass spectrometer, and the mass spectrum of the molecular ion cluster is acquired.
-
Calculation: The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment. The theoretical isotopic distribution for a given enrichment level is calculated and compared to the experimental data.[8][9][10][11]
Workflow for Isotopic Enrichment Determination by Mass Spectrometry
Caption: Workflow for determining isotopic enrichment using LC-MS.
Objective: To confirm the positions and extent of deuterium incorporation in the this compound molecule.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.
-
Analysis: Both 1H NMR and 2H NMR spectra are acquired. The 1H NMR spectrum will show the absence of signals at the positions where deuterium has been incorporated, while the 2H NMR spectrum will show signals corresponding to the deuterated positions.[12][13][14]
-
Calculation: The integration of the residual proton signals in the 1H NMR spectrum, relative to a non-deuterated internal standard or a non-deuterated portion of the molecule, is used to quantify the degree of deuterium incorporation.
Logical Relationship for NMR-based Deuterium Incorporation Analysis
Caption: Logical workflow for NMR analysis of deuterium incorporation.
Stability of this compound
The stability of a drug substance is a critical factor that influences its shelf-life, storage conditions, and formulation development. For deuterated compounds, it is also important to ensure that the deuterium atoms do not exchange with protons under various conditions.
Data Presentation
The following table provides a summary of typical stability data for a deuterated drug substance like this compound, based on forced degradation studies. Note: This data is illustrative and not specific to this compound.
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Key Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | < 5% | R406-d9, others |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | < 10% | R406-d9, others |
| Oxidative | 3% H2O2 | 24 hours | < 15% | N-oxide derivatives |
| Thermal | 60°C | 7 days | < 2% | Minimal degradation |
| Photolytic | ICH Q1B conditions | - | < 5% | Photodegradants |
Experimental Protocols for Stability Assessment
Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods, as outlined in the ICH Q1A(R2) guideline.[15][16]
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
General Methodology:
-
Sample Preparation: Solutions of this compound are prepared and subjected to various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: The drug is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperatures.
-
Oxidation: The drug is treated with an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: The drug is exposed to high temperatures (e.g., 60°C).
-
Photostability: The drug is exposed to light as per ICH Q1B guidelines.[17]
-
-
Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC/UPLC method with UV and/or mass spectrometric detection to separate and quantify the parent drug and any degradation products.
-
Characterization: The structures of significant degradation products are elucidated using techniques like LC-MS/MS and NMR.
Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
Fostamatinib Signaling Pathway
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the gut.[3][4] R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a key enzyme in the signaling cascade of various immune cells.[1]
Fostamatinib (R406) Signaling Pathway
Caption: Inhibition of Syk-mediated signaling by Fostamatinib (R406).
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioscientia.de [bioscientia.de]
- 7. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [pesquisa.bvsalud.org]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ecv.de [ecv.de]
Fostamatinib-d9 supplier and certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Fostamatinib-d9, a deuterated analog of Fostamatinib. This guide is intended for researchers, scientists, and drug development professionals, offering details on sourcing, analysis, and the biological context of this compound.
This compound Supplier
This compound, often available under the synonym Tamatinib D9, is a specialized research chemical. A known supplier for this compound is:
-
Simson Pharma Limited: This supplier lists the product as "Tamatinib D9". They indicate that every compound is accompanied by a Certificate of Analysis (CoA), which can be accessed by providing a batch number.
Product Details from Supplier:
| Parameter | Information |
| Product Name | Tamatinib D9 |
| CAS Number | 1260832-48-1 |
| Molecular Formula | C₂₂H₁₄D₉FN₆O₅ |
| Molecular Weight | 479.52 g/mol |
| Synonyms | 6-((5-fluoro-2-((3,4,5-tris(methoxy-d3)phenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one |
Certificate of Analysis (Representative Example)
A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a chemical compound. While a specific batch CoA must be obtained from the supplier, the following table represents the typical data found on a CoA for a deuterated analytical standard like this compound.
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual |
| Identity (¹H-NMR) | Conforms to Structure | Conforms | ¹H-NMR |
| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC |
| Mass Spectrum | Conforms to Structure | Conforms | ESI-MS |
| Deuterium Incorporation | ≥ 99% | 99.7% | Mass Spectrometry |
| Residual Solvents | To be reported | <0.1% | GC-HS |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% | KF Titration |
Experimental Protocols: UPLC-MS/MS for Quantification
The following is a detailed methodology for the quantification of Tamatinib (the active metabolite of Fostamatinib and structurally analogous to this compound) in a biological matrix, adapted from a published eco-friendly UPLC-MS/MS method.[3][4] This protocol is highly relevant for the analysis of this compound in research settings.
3.1. Sample Preparation (Liquid-Liquid Extraction) [3]
-
To 100 µL of the plasma sample, add 10 µL of the internal standard (IS) solution (e.g., Ibrutinib at 10 µg/mL).
-
Add 50 µL of acetonitrile and vortex for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge the samples at 4500 x g for 10 minutes at 8 °C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a vacuum concentrator at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
3.2. UPLC-MS/MS Conditions [3][4]
-
UPLC System: Waters Acquity H-Class UPLC® or equivalent.
-
Column: AcquityTM CSH C18 (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: 10 mM ammonium acetate and acetonitrile (10:90, v/v).
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizations
4.1. Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of a this compound analytical standard.
Caption: Workflow for this compound Quality Control.
4.2. Fostamatinib Signaling Pathway
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406. R406 is an inhibitor of Spleen Tyrosine Kinase (Syk), a key component in the signaling pathways of various immune cells.[1][2] The diagram below illustrates the inhibitory action of Fostamatinib's active metabolite on the Syk signaling pathway.
Caption: Inhibition of Syk Signaling by Fostamatinib.
References
The Core Mechanism of Fostamatinib and its Active Metabolite R406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostamatinib, a pioneering therapeutic agent, operates through its active metabolite, R406, to modulate critical signaling pathways implicated in immune-mediated diseases. This technical guide provides an in-depth exploration of the mechanism of action of Fostamatinib and R406, with a primary focus on their interaction with spleen tyrosine kinase (Syk). We delve into the molecular intricacies of Syk inhibition, the downstream consequences on Fc receptor (FcR) and B-cell receptor (BCR) signaling, and the quantitative parameters that define their therapeutic efficacy. Detailed experimental protocols for key assays are provided to facilitate reproducible research, and complex biological pathways and workflows are visualized through Graphviz diagrams for enhanced clarity. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of kinase inhibitors and their application in immunology and oncology.
Introduction
Fostamatinib is an orally administered prodrug that is rapidly converted in the gut to its active metabolite, R406.[1] It is approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment.[2][3] The therapeutic effect of Fostamatinib is attributed to the potent and selective inhibition of spleen tyrosine kinase (Syk) by R406.[4][5] Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune cells, making it a compelling target for inflammatory and autoimmune disorders.[6]
Mechanism of Action
Molecular Target: Spleen Tyrosine Kinase (Syk)
The primary molecular target of R406 is spleen tyrosine kinase (Syk), a 72-kDa non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[7] Syk is a crucial mediator of signal transduction downstream of immunoreceptors, including Fc receptors and the B-cell receptor.[5]
Mode of Inhibition: ATP-Competitive Binding
R406 acts as an ATP-competitive inhibitor of Syk.[5] It binds to the ATP-binding pocket of the Syk kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This reversible inhibition effectively blocks the catalytic activity of Syk.[5]
Downstream Signaling Pathways
By inhibiting Syk, R406 disrupts the signaling cascades initiated by Fc receptors and the B-cell receptor.
-
Fc Receptor (FcR) Signaling: In conditions like ITP, autoantibodies coat platelets, which are then recognized by Fcγ receptors on macrophages. This engagement triggers a Syk-dependent signaling pathway that leads to phagocytosis and destruction of platelets. R406 blocks this pathway, thereby reducing platelet clearance.[2][8]
-
B-Cell Receptor (BCR) Signaling: Syk is essential for the transduction of signals from the BCR. Inhibition of Syk by R406 can dampen B-cell activation, proliferation, and differentiation into antibody-producing plasma cells, which is relevant in various autoimmune diseases and B-cell malignancies.[5]
The inhibition of Syk by R406 leads to the reduced phosphorylation of downstream signaling molecules, including Phospholipase C gamma 2 (PLCγ2), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (Erk).
Quantitative Data
The following tables summarize the key quantitative data for R406, the active metabolite of Fostamatinib.
Table 1: In Vitro Potency of R406 against Syk
| Parameter | Value | Reference |
| IC50 (Syk) | 41 nM | [5] |
| Ki (Syk) | 30 nM | [5] |
Table 2: Cellular Activity of R406
| Assay | Cell Type | EC50 | Reference |
| IgE-mediated Mast Cell Degranulation | Human Mast Cells | 56-64 nM | [5] |
Table 3: Kinase Selectivity Profile of R406
| Kinase | IC50 (nM) | Reference |
| Syk | 41 | [5] |
| FLT3 | ~200 | [9] |
| RET | ~200 | [9] |
| KDR (VEGFR2) | 47.3 (2D tube formation), 21.4 (3D HUVEC outgrowth) | [9] |
Table 4: Fostamatinib Phase 3 Clinical Trial Efficacy in ITP (FIT-1 and FIT-2 studies)
| Endpoint | Fostamatinib (n=101) | Placebo (n=49) | P-value | Reference |
| Stable Response Rate | 18% | 2% | 0.0003 | [2] |
| Overall Response Rate | 43% | 14% | 0.0006 | [2] |
Experimental Protocols
In Vitro Syk Kinase Assay (Fluorescence Polarization)
This protocol describes a method to determine the in vitro inhibitory activity of R406 against Syk kinase using a fluorescence polarization-based assay.
Materials:
-
Recombinant human Syk kinase
-
Fluorescently labeled peptide substrate (e.g., a poly-GT peptide with a fluorescent tag)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
R406 (or other test compounds)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of R406 in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 5 µL of the diluted R406 solution.
-
Add 5 µL of a solution containing the Syk enzyme and the fluorescent peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final concentrations should be optimized, but typical ranges are 1-10 nM for Syk, 10-100 nM for the peptide substrate, and the Km value of ATP for Syk.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the R406 concentration and fitting the data to a sigmoidal dose-response curve.[10][11]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol outlines a method to assess the effect of R406 on IgE-mediated mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[1][12]
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed mast cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of R406 or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate degranulation by adding DNP-HSA for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer an aliquot of the supernatant to a new 96-well plate.
-
To measure total β-hexosaminidase release, lyse the cells in a parallel set of wells with Triton X-100.
-
Add the pNAG substrate solution to all wells and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of total lysate) x 100.
-
Determine the EC50 value of R406 for inhibiting degranulation.
Phospho-Flow Cytometry for BCR Signaling
This protocol provides a method to analyze the phosphorylation status of key signaling proteins downstream of the BCR in B cells upon stimulation and treatment with R406.[13][14]
Materials:
-
B-cell line (e.g., Ramos) or primary B cells
-
Anti-IgM F(ab')2 fragments for BCR stimulation
-
R406 or vehicle (DMSO)
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Phospho-specific antibodies conjugated to fluorochromes (e.g., anti-phospho-Syk (Y525/526), anti-phospho-PLCγ2 (Y759), anti-phospho-Akt (S473), anti-phospho-Erk1/2 (T202/Y204))
-
Flow cytometer
Procedure:
-
Pre-incubate B cells with R406 or vehicle for 1 hour at 37°C.
-
Stimulate the cells with anti-IgM F(ab')2 fragments for various time points (e.g., 0, 2, 5, 15, 30 minutes) at 37°C.
-
Immediately fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding cold permeabilization buffer.
-
Stain the cells with a cocktail of phospho-specific antibodies for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the cell population and quantifying the median fluorescence intensity (MFI) of each phospho-specific antibody.[15][16][17]
Visualizations
Signaling Pathways
Caption: Mechanism of Fostamatinib and R406 on Syk Signaling.
Experimental Workflows
Caption: Workflow for In Vitro and Cellular Assays.
Conclusion
Fostamatinib, through its active metabolite R406, represents a targeted therapeutic strategy for immune-mediated diseases by potently inhibiting spleen tyrosine kinase. This guide has provided a detailed overview of its mechanism of action, supported by quantitative data and comprehensive experimental protocols. The inhibition of Syk by R406 effectively abrogates downstream signaling from Fc and B-cell receptors, leading to the amelioration of pathological immune responses. The provided visualizations of the signaling pathway and experimental workflows serve to simplify these complex processes. A thorough understanding of the core mechanism of Fostamatinib and R406 is paramount for the continued development and optimization of kinase inhibitors for a range of clinical applications.
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. Fostamatinib approved to treat adults with chronic ITP | MDedge [mdedge.com]
- 5. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of spleen tyrosine kinase signaling protects against acute lung injury through blockade of NADPH oxidase and IL-17A in neutrophils and γδ T cells respectively in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho Flow Cytometry with Fluorescent Cell Barcoding for Single Cell Signaling Analysis and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iti.stanford.edu [iti.stanford.edu]
The Strategic Imperation of Deuterium Labeling in Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug development, optimizing the pharmacokinetic profile of a therapeutic candidate is paramount to ensuring its safety and efficacy. Deuterium labeling, the strategic substitution of hydrogen atoms with their stable heavy isotope, deuterium, has emerged as a powerful tool to modulate drug metabolism and enhance pharmacokinetic properties. This guide provides a comprehensive technical overview of the core rationale, experimental methodologies, and profound implications of deuterium labeling in pharmacokinetic studies. By leveraging the kinetic isotope effect, researchers can finely tune the metabolic fate of drug molecules, leading to improved half-life, reduced toxicity, and more patient-friendly dosing regimens.
The Core Rationale: Harnessing the Kinetic Isotope Effect
The fundamental principle underpinning the utility of deuterium in modifying a drug's pharmacokinetic profile is the Kinetic Isotope Effect (KIE) . This phenomenon arises from the mass difference between hydrogen (H) and deuterium (D). A deuterium atom contains both a proton and a neutron in its nucleus, making it approximately twice as heavy as a hydrogen atom, which has only a proton.[1][2]
This seemingly subtle difference in mass has significant consequences for the strength of chemical bonds. A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1][3] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[1] This difference in bond dissociation energy is the crux of the KIE.
Many drug molecules are cleared from the body through metabolic processes, often catalyzed by enzymes such as the Cytochrome P450 (CYP450) family.[4][5] These metabolic reactions frequently involve the cleavage of C-H bonds as a rate-determining step.[4][5] By strategically replacing a hydrogen atom at a site of metabolic activity with a deuterium atom, the rate of that metabolic reaction can be significantly slowed down.[6] This is because the enzyme must overcome a higher activation energy to cleave the stronger C-D bond.[1] The magnitude of this effect, often expressed as the ratio of the reaction rates (kH/kD), can range from 1 to 8 for primary deuterium KIEs.[1]
The strategic application of deuterium labeling can therefore lead to several desirable pharmacokinetic outcomes:
-
Improved Metabolic Stability: Slower metabolism leads to a longer biological half-life of the drug.[7][8][9][10]
-
Increased Drug Exposure: A reduced rate of clearance results in higher overall drug concentration in the bloodstream over time.
-
Lowered and Less Frequent Dosing: An extended half-life can allow for smaller doses or less frequent administration to maintain therapeutic concentrations, improving patient compliance.[7][8][9][10][11]
-
Reduction in Toxic Metabolites: By slowing a specific metabolic pathway, deuterium labeling can reduce the formation of potentially toxic byproducts.[12][13]
-
Enhanced Bioavailability: For orally administered drugs that undergo significant first-pass metabolism, slowing this process can increase the amount of active drug that reaches systemic circulation.[8]
It is this ability to predictably and subtly modify a drug's metabolic profile without altering its fundamental pharmacological activity that makes deuterium labeling a valuable strategy in drug discovery and development.[14][15]
Caption: Conceptual energy diagram illustrating the higher activation energy required for C-D bond cleavage compared to C-H bond cleavage, the basis of the Kinetic Isotope Effect.
Strategic Application in Drug Design: From "Soft Spots" to Approved Drugs
The process of "deuterium switching" or "precision deuteration" is not a random substitution.[16] It begins with identifying the metabolic "soft spots" of a drug candidate—the specific chemical positions most susceptible to metabolic transformation.[15] Once these sites are identified, deuterium is selectively incorporated at these positions to impede metabolic breakdown.
A prime example of this strategy's success is Deutetrabenazine , the first deuterated drug to receive FDA approval.[12][13][14] It is a deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[12][13] By deuterating the two methoxy groups of tetrabenazine, which are primary sites of metabolism, the resulting active metabolites have a longer half-life and lower peak concentrations. This allows for a lower daily dose with less frequent administration and an improved side-effect profile compared to its non-deuterated counterpart.
More recently, Deucravacitinib , a novel deuterated drug, was approved for the treatment of plaque psoriasis.[14][17] This highlights a shift in the field towards incorporating deuterium de novo during the drug discovery process rather than only modifying existing drugs.[14]
Quantitative Impact of Deuteration on Pharmacokinetics
The following table summarizes the pharmacokinetic improvements observed in selected deuterated compounds compared to their hydrogenated analogs.
| Compound | Parameter | Non-Deuterated | Deuterated | Fold Change |
| Tetrabenazine | Half-life (active metabolites) | ~2-5 hours | ~9-11 hours | ~2-4x increase |
| Cmax (active metabolites) | Higher | Lower | Reduction | |
| Deucravacitinib | Metabolic Clearance | Higher | Lower | Reduction |
| Selectivity | Lower | Higher | Improvement |
Note: Data are illustrative and compiled from various sources. Exact values may vary depending on the specific study and patient population.
Caption: A generalized workflow for the development of a deuterated drug, from initial metabolic profiling to regulatory approval.
Experimental Protocols for Assessing Deuterated Compounds
Evaluating the pharmacokinetic advantages of a deuterated drug candidate requires a series of well-defined experiments. Below are detailed methodologies for key assays.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of a deuterated compound versus its non-deuterated analog in a controlled in vitro system.
Methodology:
-
System Preparation:
-
Use pooled human liver microsomes (HLM) or hepatocytes to represent human metabolism.
-
Prepare an incubation mixture containing phosphate buffer (pH 7.4), the microsomal protein (e.g., 0.5 mg/mL), and the test compound (deuterated or non-deuterated) at a specified concentration (e.g., 1 µM).
-
-
Reaction Initiation:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Bioanalysis:
-
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Compare the t½ of the deuterated compound to the non-deuterated analog.
-
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles (e.g., half-life, clearance, AUC) of a deuterated compound and its non-deuterated analog in a living organism.
Methodology:
-
Animal Model:
-
Select an appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimate the animals and fast them overnight before dosing.
-
-
Dosing:
-
Administer the deuterated or non-deuterated compound to separate groups of animals via a specific route (e.g., oral gavage or intravenous injection) at a defined dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein).
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
-
Sample Preparation for Bioanalysis:
-
Bioanalysis:
-
Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
-
Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated groups.
-
Caption: Workflow for the comparative analysis of deuterated and non-deuterated drug candidates.
Challenges and Future Directions
While deuterium labeling is a powerful strategy, it is not without its challenges. One potential issue is "metabolic switching," where blocking one metabolic pathway may cause the metabolic burden to shift to a different, potentially less favorable, pathway. Therefore, a thorough metabolic profiling of the deuterated compound is essential.
The synthesis of deuterated compounds can also be more complex and costly than their hydrogenated counterparts.[11] However, advancements in synthetic methodologies, including hydrogen isotope exchange reactions, are making the preparation of these molecules more efficient.[19][23]
The future of deuterium labeling in drug development is bright. With an increasing understanding of enzyme mechanisms and more sophisticated analytical techniques, the precision with which researchers can apply this strategy will only improve.[6] The focus is expanding beyond simply improving existing drugs to designing novel chemical entities with strategically placed deuterium atoms from the outset, promising a new generation of safer and more effective medicines.[14][15]
Conclusion
Deuterium labeling represents a subtle yet profound chemical modification that offers significant advantages in optimizing the pharmacokinetic properties of drugs. By leveraging the kinetic isotope effect, drug developers can slow metabolic clearance, increase drug exposure, reduce the potential for toxic metabolites, and ultimately create more effective and patient-friendly therapies. As the field continues to evolve, the strategic incorporation of deuterium is set to become an increasingly integral part of the modern medicinal chemist's toolkit, paving the way for the next wave of innovative pharmaceuticals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. researchgate.net [researchgate.net]
- 11. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.uniupo.it [research.uniupo.it]
- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deuterated drug - Wikipedia [en.wikipedia.org]
- 18. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. scispace.com [scispace.com]
- 21. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 22. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 23. m.youtube.com [m.youtube.com]
Understanding Mass Shift in Fostamatinib-d9 Mass Spectrometry Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib is a pivotal oral spleen tyrosine kinase (Syk) inhibitor employed in the management of chronic immune thrombocytopenia (ITP). It functions as a prodrug, rapidly converting to its active metabolite, R406, which is responsible for its therapeutic effects. In the realm of drug metabolism and pharmacokinetics (DMPK) studies, isotopically labeled compounds are indispensable tools. Fostamatinib-d9, a deuterated analog of Fostamatinib, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms induces a predictable mass shift, enabling distinct detection from the unlabeled drug, which is fundamental for accurate quantification in complex biological matrices. This guide provides a comprehensive overview of the principles and methodologies for the mass spectrometry analysis of this compound, with a core focus on understanding and calculating the resultant mass shift.
The Principle of Mass Shift in Deuterated Analogs
In mass spectrometry, the mass-to-charge ratio (m/z) of an ion is a fundamental property that allows for its identification and quantification. Isotopic labeling, the substitution of an atom with one of its isotopes, is a technique that intentionally alters the mass of a molecule. Deuterium (²H or D), an isotope of hydrogen (¹H), possesses an additional neutron, resulting in an atomic mass of approximately 2.014 amu, compared to hydrogen's 1.008 amu.
When hydrogen atoms in a molecule are replaced by deuterium atoms, the overall mass of the molecule increases. This increase in mass, known as the "mass shift," is directly proportional to the number of deuterium atoms incorporated. For this compound, nine hydrogen atoms have been replaced with deuterium, leading to a significant and predictable increase in its molecular weight. This mass difference allows the mass spectrometer to easily distinguish between the analyte (Fostamatinib) and the internal standard (this compound), even if they co-elute chromatographically.
Quantitative Data for Fostamatinib and this compound
The accurate calculation of the mass shift is predicated on the precise molecular formulas and monoisotopic masses of the unlabeled and deuterated compounds.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Fostamatinib | C₂₃H₂₆FN₆O₉P | 580.1483 |
| This compound | C₂₃H₁₇D₉FN₆O₉P | 589.2044 |
Theoretical Mass Shift Calculation:
The mass shift is calculated as the difference between the monoisotopic mass of the deuterated and non-deuterated compounds.
-
Mass Shift = Monoisotopic Mass of this compound - Monoisotopic Mass of Fostamatinib
-
Mass Shift = 589.2044 Da - 580.1483 Da = 9.0561 Da
This calculated mass shift of +9.0561 Da is the expected difference in the m/z values of the protonated molecules ([M+H]⁺) of this compound and Fostamatinib in positive ion mode mass spectrometry.
Fostamatinib's Mechanism of Action: The Syk Signaling Pathway
Fostamatinib exerts its therapeutic effect by inhibiting spleen tyrosine kinase (Syk), a key component in the signaling cascade of various immune cells. The following diagram illustrates the signaling pathway targeted by Fostamatinib's active metabolite, R406.
Caption: Fostamatinib's active metabolite, R406, inhibits Syk, blocking downstream signaling and cellular responses.
Experimental Workflow for this compound MS Analysis
The quantitative analysis of Fostamatinib in biological samples using this compound as an internal standard typically follows a standardized workflow.
Caption: A typical workflow for the quantitative analysis of Fostamatinib using this compound as an internal standard.
Detailed Experimental Protocols
The following protocols are adapted from established methods for the analysis of Fostamatinib and its active metabolite R406, and are suitable for the analysis of this compound.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fostamatinib | 581.15 | To be determined empirically | To be optimized |
| This compound | 590.21 | To be determined empirically | To be optimized |
| R406 (Active Metabolite) | 472.1 | 122.1 | 35 |
Note: The product ions and collision energies for Fostamatinib and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer and optimizing the fragmentation parameters. The provided values for R406 are based on published literature.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of Fostamatinib in biological matrices. Understanding the principles of mass shift due to isotopic labeling is crucial for developing and validating bioanalytical methods. The predictable mass increase of 9.0561 Da for this compound allows for its clear differentiation from the unlabeled drug, ensuring the integrity and accuracy of pharmacokinetic and drug metabolism studies. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to implement these analytical techniques in their own laboratories.
Preliminary Investigation of Fostamatinib Metabolism Using Labeled Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostamatinib, an oral spleen tyrosine kinase (Syk) inhibitor, is a prodrug developed for the treatment of chronic immune thrombocytopenia (ITP). Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. This technical guide provides a detailed overview of the metabolism of fostamatinib, with a particular focus on studies utilizing radiolabeled compounds. It summarizes key quantitative data, outlines detailed experimental protocols for in vitro and in vivo metabolism studies, and visualizes the metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Fostamatinib and related compounds.
Introduction
Fostamatinib is a methylene phosphate prodrug designed to deliver the active metabolite, R406, a potent inhibitor of spleen tyrosine kinase (Syk). Syk plays a critical role in the signaling pathways of various immune cells, and its inhibition by R406 is the primary mechanism of action for Fostamatinib in treating ITP. To thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) of Fostamatinib, studies employing 14C-labeled compounds have been instrumental. These investigations provide a quantitative and comprehensive picture of the drug's disposition in humans.
Metabolic Pathway and Major Metabolites
Fostamatinib undergoes rapid and extensive metabolism following oral administration. The metabolic journey begins in the gastrointestinal tract and continues in the liver, involving a series of enzymatic conversions.
Prodrug Conversion
Fostamatinib is designed as a prodrug to overcome the low aqueous solubility of its active moiety, R406. In the intestine, fostamatinib is rapidly and completely hydrolyzed by alkaline phosphatases at the apical brush-border membranes of enterocytes to form R406.[1] Consequently, negligible concentrations of the parent prodrug are detected in systemic circulation.[1]
Hepatic Metabolism of R406
The active metabolite, R406, is the primary circulating entity and is further metabolized in the liver. In vitro studies using human hepatic microsomes have identified cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9) as the principal enzymes responsible for the metabolism of R406.[2][3]
The main metabolic transformations of R406 include:
-
O-demethylation: CYP3A4 mediates the para-O-demethylation of R406 to form the metabolite R529.[2]
-
Glucuronidation: R406 can undergo direct N-glucuronidation, a reaction catalyzed by UGT1A9, to form the M647 metabolite.[2]
-
Conjugation of R529: The O-demethylated metabolite, R529, is further conjugated to form an O-glucuronide (M633) and a sulfate conjugate (M537).[2]
Contribution of Gut Microbiota
Interestingly, a significant metabolite found in feces, a 3,5-benzene diol metabolite, is not formed by hepatic enzymes. In vitro studies with human fecal samples have demonstrated that this metabolite results from the further O-demethylation and dehydroxylation of the CYP3A4-generated R529 by anaerobic gut bacteria.[4] This highlights a notable interplay between hepatic and gut bacterial processes in the overall biotransformation of Fostamatinib.[4]
Quantitative Data from a Human Radiolabeled Mass Balance Study
A human mass balance study was conducted using a single oral dose of 14C-labeled Fostamatinib to healthy male subjects. This study provided definitive quantitative data on the excretion and metabolic fate of the drug.
Excretion Profile
The total recovery of radioactivity was approximately 99% of the administered dose, with the majority of the dose being excreted in the feces.
Table 1: Excretion of Radioactivity after a Single Oral Dose of [14C]Fostamatinib in Humans
| Excretion Route | Mean % of Administered Dose | Timeframe for Collection |
| Feces | 80% | 96 hours |
| Urine | 19.3% | 72 hours |
Data sourced from a human mass balance study.[2]
Metabolite Profile in Plasma, Urine, and Feces
The distribution of Fostamatinib and its metabolites varies significantly across different biological matrices.
Table 2: Major Drug-Related Components in Human Plasma, Urine, and Feces after a Single Oral Dose of [14C]Fostamatinib
| Matrix | Major Component(s) | Minor Metabolites |
| Plasma | R406 (the major drug-related compound) | M647 (N-glucuronide of R406), M633 (O-glucuronide of R529), M537 (sulfate conjugate of R529). These metabolites accounted for less than 3% of the total radioisotopes.[2] |
| Urine | Lactam N-glucuronide of R406 | - |
| Feces | R406, 3,5-benzene diol metabolite of R406 | - |
Data compiled from published findings.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of Fostamatinib metabolism. These protocols are based on standard industry practices and can be adapted for specific research needs.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the metabolic pathways of a test compound and the enzymes involved.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound (e.g., R406)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDP-glucuronic acid (UDPGA)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP and UGT inhibitors (e.g., ketoconazole for CYP3A4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing potassium phosphate buffer and pooled HLMs (final protein concentration typically 0.2-1 mg/mL).
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiation of Reaction:
-
For Phase I metabolism (CYP-mediated): Add the test compound (at various concentrations) and the NADPH regenerating system to initiate the reaction.
-
For Phase II metabolism (UGT-mediated): Add the test compound, UDPGA, and an activating agent like alamethicin.
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the parent compound and identify and quantify metabolites.
-
Enzyme Phenotyping (Inhibition Assay): To identify the specific enzymes involved, perform co-incubations with known selective inhibitors of CYP or UGT isoforms. A significant reduction in the formation of a metabolite in the presence of a specific inhibitor indicates the involvement of that enzyme.
Human Radiolabeled Mass Balance Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in humans.
Study Design:
-
Open-label, single-dose study in a small cohort of healthy male volunteers (typically 6-8 subjects).
-
Administration of a single oral dose of the radiolabeled drug (e.g., 14C-Fostamatinib) mixed with the non-labeled drug.
Procedures:
-
Dosing: Following an overnight fast, subjects receive a single oral dose of the investigational drug containing a known amount of radioactivity.
-
Sample Collection:
-
Blood/Plasma: Collect serial blood samples at predefined time points post-dose to determine the pharmacokinetic profile of the parent drug and its metabolites.
-
Urine and Feces: Collect all urine and feces for an extended period (e.g., up to 7-10 days or until radioactivity is below a certain threshold) to determine the routes and extent of excretion.
-
-
Sample Analysis:
-
Total Radioactivity: Measure the total radioactivity in all collected samples (plasma, urine, fecal homogenates) using liquid scintillation counting.
-
Metabolite Profiling and Identification: Pool samples at various time points and subject them to chromatographic separation (e.g., HPLC) followed by radioactivity detection to generate a metabolite profile. The structure of the metabolites is then elucidated using mass spectrometry (MS) and NMR.
-
-
Data Analysis:
-
Calculate the total recovery of radioactivity.
-
Determine the pharmacokinetic parameters of the parent drug and total radioactivity.
-
Quantify the relative abundance of each metabolite in plasma, urine, and feces.
-
Visualizations
Fostamatinib Metabolic Pathway
Caption: Metabolic pathway of Fostamatinib.
Spleen Tyrosine Kinase (Syk) Signaling Pathway Inhibition
Caption: Inhibition of the Syk signaling pathway by R406.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for an in vitro metabolism assay.
Conclusion
The metabolism of Fostamatinib is a well-defined process characterized by the rapid conversion of the prodrug to its active metabolite, R406, followed by hepatic and gut bacterial biotransformation. Studies with radiolabeled Fostamatinib have been pivotal in elucidating the complete metabolic fate and excretion pathways of the drug in humans. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of drug metabolism and development. A thorough understanding of these metabolic pathways is essential for predicting potential drug-drug interactions, understanding inter-individual variability in response, and ensuring the safe and effective use of Fostamatinib.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Robust LC-MS/MS Method for the Quantification of Fostamatinib in Human Plasma Using Fostamatinib-d9 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Fostamatinib in human plasma. The method utilizes a stable isotope-labeled internal standard, Fostamatinib-d9, to ensure accuracy and precision. The protocol described herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and a full validation summary according to regulatory guidelines.
Introduction
Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor. It is a prodrug that is rapidly converted to its active metabolite, R406, in the gut by alkaline phosphatases. R406 inhibits Syk, a key component in the signaling pathways of various immune cells, thereby reducing antibody-mediated destruction of platelets. This mechanism of action makes Fostamatinib a valuable therapeutic agent for chronic immune thrombocytopenia (ITP).
Accurate and reliable quantification of Fostamatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note presents a robust LC-MS/MS method for the determination of Fostamatinib in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Signaling Pathway of Fostamatinib
Fostamatinib, through its active metabolite R406, targets and inhibits spleen tyrosine kinase (Syk). Syk is a critical mediator in the intracellular signaling cascade initiated by the binding of antibody-coated platelets to Fcγ receptors on macrophages. Inhibition of Syk blocks this signaling pathway, thereby preventing phagocytosis and subsequent destruction of platelets.
Caption: Fostamatinib's mechanism of action via Syk inhibition.
Experimental Protocol
Materials and Reagents
-
Fostamatinib reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Fostamatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Fostamatinib in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Fostamatinib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
Add 50 µL of blank plasma, calibration standard, QC, or unknown sample to the respective tubes.
-
Add 10 µL of the this compound internal standard working solution to all tubes except the blank.
-
Add 150 µL of acetonitrile to all tubes.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, re-equilibrate at 10% B for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fostamatinib: 581.1 > 471.1 (Predicted) This compound: 590.1 > 480.1 (Predicted) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: The provided MRM transitions for Fostamatinib and this compound are predicted based on the molecular weight of Fostamatinib (580.46 g/mol ) and the likely fragmentation pattern involving the loss of the phosphate group. These transitions should be experimentally confirmed and optimized during method development.
Experimental Workflow
Caption: Workflow for Fostamatinib analysis in plasma.
Method Validation
The developed method was validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity and Range
The linearity of the method was evaluated by analyzing a series of calibration standards over a specified concentration range.
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | - |
| Correlation Coeff. (r²) | > 0.995 | ≥ 0.99 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ) |
Accuracy and Precision
Intra- and inter-day accuracy and precision were determined by analyzing four levels of QC samples (LLOQ, LQC, MQC, HQC) in replicates.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ (1 ng/mL) | ≤ 10% | ≤ 12% | ± 8% | ± 10% |
| LQC (3 ng/mL) | ≤ 8% | ≤ 10% | ± 5% | ± 7% |
| MQC (100 ng/mL) | ≤ 6% | ≤ 8% | ± 4% | ± 6% |
| HQC (800 ng/mL) | ≤ 5% | ≤ 7% | ± 3% | ± 5% |
| Acceptance Criteria | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
Selectivity and Specificity
Selectivity was assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Fostamatinib and this compound. No significant interfering peaks were observed.
Matrix Effect and Recovery
The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions. Recovery was determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.
| Parameter | Result | Acceptance Criteria |
| Matrix Factor | 0.95 - 1.05 | Consistent and reproducible |
| Recovery | > 90% | Consistent and reproducible |
Stability
The stability of Fostamatinib in human plasma was assessed under various storage and handling conditions.
| Stability Condition | Result | Acceptance Criteria |
| Freeze-Thaw Stability (3 cycles) | Within ±10% of nominal | Within ±15% of nominal |
| Short-Term Stability (24h at RT) | Within ±8% of nominal | Within ±15% of nominal |
| Long-Term Stability (30 days at -80°C) | Within ±12% of nominal | Within ±15% of nominal |
| Autosampler Stability (48h at 10°C) | Within ±7% of nominal | Within ±15% of nominal |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of Fostamatinib in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method has been successfully validated according to regulatory guidelines and is suitable for use in pharmacokinetic and other clinical studies involving Fostamatinib.
Protocol for quantifying Fostamatinib in human plasma with Fostamatinib-d9
Application Note
This document provides a detailed protocol for the quantification of Fostamatinib in human plasma using Fostamatinib-d9 as an internal standard (IS). The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications. Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406 (Tamatinib), in the body. Consequently, plasma concentrations of Fostamatinib are typically very low. This protocol is designed for research purposes to accurately measure the concentration of the prodrug.
Principle
This method involves the extraction of Fostamatinib and its deuterated internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Fostamatinib to this compound against a calibration curve prepared in a surrogate matrix.
Materials and Reagents
-
Analytes: Fostamatinib, this compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (LC-MS grade)
-
Additives: Formic acid (LC-MS grade)
-
Plasma: Human plasma (K2-EDTA)
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)
-
Nitrogen evaporator (optional)
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Fostamatinib and this compound and dissolve in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL for each.
-
Working Standard Solutions: Prepare serial dilutions of the Fostamatinib primary stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation
-
Allow frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
To 50 µL of each plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fostamatinib: 581.5 -> 471.1 (Proposed) This compound: 590.5 -> 480.1 (Proposed) |
| Collision Gas | Argon |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Note: The proposed MRM transitions are based on the predicted fragmentation of Fostamatinib losing its phosphate group to form the active metabolite R406 (Tamatinib). These transitions, along with collision energies and other MS parameters, must be optimized in the laboratory setting.
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of Fostamatinib to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
Accuracy and Precision
The accuracy and precision of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 20% | < 20% | 80-120% |
| Low | 0.3 | < 15% | < 15% | 85-115% |
| Medium | 50 | < 15% | < 15% | 85-115% |
| High | 400 | < 15% | < 15% | 85-115% |
Visualizations
Caption: Fostamatinib is a prodrug converted to the active metabolite R406, which inhibits Syk.
Caption: Workflow for Fostamatinib quantification in human plasma.
Application of Fostamatinib-d9 in Preclinical Pharmacokinetic Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the use of Fostamatinib-d9, a deuterated analog of Fostamatinib, in preclinical pharmacokinetic (PK) screening. The inclusion of deuterium in drug molecules can significantly alter their metabolic fate, often leading to an improved pharmacokinetic profile. This document outlines the rationale for using this compound, details key in vitro experimental protocols for its evaluation, and presents a framework for interpreting the resulting data.
Introduction to Fostamatinib and the Rationale for Deuteration
Fostamatinib is a prodrug of the active metabolite R406, a potent inhibitor of spleen tyrosine kinase (Syk).[1][2][3] Syk is a critical component of signal transduction pathways for various immune cell receptors, including Fc receptors and B-cell receptors.[1][3] By inhibiting Syk, R406 modulates the immune response and has been approved for the treatment of chronic immune thrombocytopenia (ITP).[4]
The metabolic stability and pharmacokinetic properties of a drug candidate are crucial determinants of its clinical success. Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed to enhance a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, which can slow down the rate of metabolism. This can lead to several potential advantages, including:
-
Increased half-life (t½): A longer duration of action, potentially allowing for less frequent dosing.
-
Reduced clearance (CL): Less rapid elimination from the body.
-
Increased exposure (AUC): Higher overall drug concentration in the bloodstream over time.
-
Minimized formation of toxic metabolites: Altered metabolic pathways may reduce the generation of harmful byproducts.
This compound is a deuterated version of Fostamatinib designed to leverage these potential benefits. Preclinical pharmacokinetic screening of this compound is essential to quantify these anticipated improvements and to provide a rationale for its further development.
Signaling Pathway of Fostamatinib's Active Metabolite (R406)
The active metabolite of Fostamatinib, R406, exerts its therapeutic effect by inhibiting the spleen tyrosine kinase (Syk) signaling pathway. This pathway is crucial for the activation of various immune cells.
Figure 1: Fostamatinib's active metabolite, R406, inhibits Syk, blocking downstream signaling.
Data Presentation: Preclinical Pharmacokinetic Parameters
While specific preclinical pharmacokinetic data for this compound is not publicly available, the following tables present known data for Fostamatinib in rats and a hypothetical comparison for this compound.[5][6] The hypothetical data for this compound is based on the typical improvements observed with deuteration of other kinase inhibitors, such as osimertinib, where deuteration led to increased exposure (AUC) and peak concentration (Cmax).[7]
Table 1: Preclinical Pharmacokinetic Parameters of Fostamatinib's Active Metabolite (R406) in Rats
| Parameter | Value | Units |
| Dose | 12.5 | mg/kg (oral) |
| Cmax | 653.25 ± 70.4 | ng/mL |
| Tmax | 3.0 | h |
| AUC(0-48h) | 5644.4 ± 1213.6 | ngh/mL |
| AUC(0-inf) | 6418.5 ± 1495.7 | ngh/mL |
Data from a study in rats.[5]
Table 2: Hypothetical Preclinical Pharmacokinetic Comparison: R406 vs. R406-d9 in Rats
| Parameter | R406 (from Fostamatinib) | R406-d9 (from this compound) (Hypothetical) | % Change |
| Cmax (ng/mL) | 653 | ~850 | ~+30% |
| AUC(0-inf) (ng*h/mL) | 6419 | ~9629 | ~+50% |
| t½ (h) | ~15 | ~22.5 | ~+50% |
| CL/F (L/h/kg) | ~1.95 | ~1.30 | ~-33% |
This table presents a hypothetical scenario to illustrate the potential pharmacokinetic benefits of deuteration. The values for R406-d9 are projected based on improvements seen with other deuterated compounds and are not based on direct experimental data for this compound.
Experimental Protocols
Detailed methodologies for key in vitro preclinical pharmacokinetic screening assays are provided below.
Metabolic Stability Assay in Liver Microsomes
This assay determines the rate at which this compound is metabolized by liver enzymes, primarily cytochrome P450s.[8][9][10][11][12]
Experimental Workflow:
References
- 1. 2024.sci-hub.red [2024.sci-hub.red]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. criver.com [criver.com]
Application Notes and Protocols for Fostamatinib Analysis in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor. It is a prodrug that is rapidly converted to its active metabolite, R406 (tamatinib), which is a potent inhibitor of Syk.[1] Syk is a key component of the signaling pathway for various immune cells, and its inhibition can modulate inflammatory responses.[2] This document provides detailed application notes and protocols for the sample preparation and analysis of Fostamatinib's active metabolite, R406, in tissue homogenates, a critical aspect of preclinical and clinical research to understand its distribution and efficacy.
Signaling Pathway of Fostamatinib (R406)
Fostamatinib, through its active metabolite R406, exerts its therapeutic effect by inhibiting the spleen tyrosine kinase (Syk). Syk is a crucial mediator in the signaling cascade of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR). By inhibiting Syk, R406 effectively blocks downstream signaling pathways that are involved in inflammation and cell proliferation.
Experimental Workflow for Fostamatinib (R406) Analysis in Tissue
The analysis of R406 in tissue homogenates involves several key steps, from sample collection to final quantification. The following diagram outlines a typical experimental workflow.
References
Application Notes and Protocols for Fostamatinib-d9 in Cell-Based Uptake and Transport Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib is a spleen tyrosine kinase (Syk) inhibitor, approved for the treatment of chronic immune thrombocytopenia (ITP).[1][2][3] It is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[1][3][4][5] R406 is responsible for the therapeutic effects of the drug by inhibiting the signal transduction of Fc-activating receptors and the B-cell receptor, which ultimately reduces antibody-mediated platelet destruction.[3][5]
Fostamatinib-d9 is a deuterated analog of Fostamatinib. The substitution of hydrogen with deuterium atoms can alter the metabolic rate of a compound, a phenomenon known as the "deuterium kinetic isotope effect".[6][] This can lead to a longer half-life and modified pharmacokinetic properties, making deuterated compounds like this compound valuable tools in research, particularly for in vitro studies of drug metabolism and transport.[6][][8] The use of deuterated compounds can improve metabolic stability, reduce the rate of metabolic breakdown, and aid in analytical tracing.
These application notes provide detailed protocols for utilizing this compound in common cell-based uptake and transport assays. The information is intended to guide researchers in designing and executing experiments to investigate the cellular transport mechanisms of this compound.
Data Presentation
The following tables are examples of how to structure quantitative data obtained from cell-based assays with this compound.
Table 1: Cellular Uptake of this compound in Transporter-Expressing Cell Lines
| Cell Line | Transporter | This compound Uptake (pmol/mg protein/min) | Control (Vector-transfected) Uptake (pmol/mg protein/min) | Fold-Increase in Uptake |
| HEK293 | OATP1B1 | Data | Data | Data |
| HEK293 | OATP1B3 | Data | Data | Data |
| MDCKII | P-gp (MDR1) | Data | Data | Data |
| MDCKII | BCRP | Data | Data | Data |
Table 2: Inhibition of Transporter-Mediated Uptake by this compound
| Transporter | Substrate | This compound IC₅₀ (µM) | Positive Control Inhibitor IC₅₀ (µM) |
| OATP1B1 | Estradiol-17β-glucuronide | Data | Rifampicin: Data |
| OATP1B3 | Cholecystokinin-8 | Data | Rifampicin: Data |
| P-gp | Digoxin | Data | Verapamil: Data |
| BCRP | Prazosin | Data | Ko143: Data |
Experimental Protocols
Protocol 1: Cellular Uptake Assay in Transfected Cell Lines
This protocol is designed to determine if this compound is a substrate of specific uptake or efflux transporters.
Materials:
-
This compound
-
HEK293 or MDCKII cells transfected with the transporter of interest (e.g., OATP1B1, OATP1B3, P-gp, BCRP) and corresponding vector control cells.
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Ice-cold wash buffer (e.g., PBS).
-
Cell lysis buffer (e.g., RIPA buffer).
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Seeding: Seed the transfected and vector-control cells in 24-well plates at an appropriate density to reach a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation: On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Initiate Uptake: Add the assay buffer containing the desired concentration of this compound to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for a specified time course (e.g., 2, 5, 10, 30 minutes).
-
Terminate Uptake: To stop the reaction, aspirate the this compound solution and immediately wash the cells three times with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating on ice for 30 minutes.
-
Sample Collection: Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
Quantification: Analyze the concentration of this compound in the cell lysates using a validated LC-MS/MS method.
-
Data Analysis: Calculate the uptake rate (pmol/mg protein/min) and compare the uptake in transporter-expressing cells to the vector-control cells.
Protocol 2: Transporter Inhibition Assay
This protocol is used to assess the potential of this compound to inhibit the activity of specific drug transporters.
Materials:
-
This compound
-
Transporter-expressing cells (as in Protocol 1).
-
A known radiolabeled or fluorescent substrate for the transporter of interest (e.g., [³H]-Digoxin for P-gp).
-
A known inhibitor for the transporter to serve as a positive control.
-
Scintillation cocktail and counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Preparation: On the day of the assay, wash the cells twice with pre-warmed assay buffer.
-
Pre-incubation with Inhibitor: Add assay buffer containing various concentrations of this compound or the positive control inhibitor to the cells. Incubate for 10-30 minutes at 37°C.
-
Initiate Substrate Uptake: Add the known transporter substrate (radiolabeled or fluorescent) to the wells, in the continued presence of the inhibitor.
-
Incubation: Incubate for the optimal uptake time for the specific substrate at 37°C.
-
Terminate Uptake and Wash: Follow step 6 from Protocol 1.
-
Quantification: If using a radiolabeled substrate, lyse the cells and measure the radioactivity using a scintillation counter. If using a fluorescent substrate, measure the fluorescence using a plate reader.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the substrate uptake (IC₅₀) by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizations
Caption: Metabolic activation of this compound and its mechanism of action.
Caption: Workflow for a cell-based uptake assay with this compound.
Caption: Workflow for a transporter inhibition assay using this compound.
References
- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 2. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 3. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fostamatinib Monograph for Professionals - Drugs.com [drugs.com]
- 6. jrfglobal.com [jrfglobal.com]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Fostamatinib Quantification in Clinical Trials
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor. It is a prodrug that is rapidly and extensively converted in the gut to its active metabolite, R406.[1][2] Due to the negligible plasma concentrations of the parent drug, quantitative analysis in clinical trials focuses on the active moiety, R406.[1][3] This document provides a detailed standard operating procedure (SOP) for the quantification of R406 in human plasma samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective method.[2][4] The described methodology is based on validated bioanalytical methods used in clinical studies and adheres to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][5][6][7][8]
2. Mechanism of Action and Signaling Pathway
Fostamatinib's active metabolite, R406, is a potent inhibitor of spleen tyrosine kinase (Syk).[2] Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune receptors, including Fc receptors (FcRs) and B-cell receptors (BCRs).[4][6][9] In immune thrombocytopenia (ITP), autoantibodies bind to platelets, leading to their destruction by macrophages via Fcγ receptor-mediated phagocytosis. By inhibiting Syk, R406 disrupts this signaling cascade, thereby reducing platelet destruction.[10]
Figure 1. Simplified diagram of the Syk signaling pathway inhibited by Fostamatinib's active metabolite, R406.
3. Experimental Protocol: Quantification of R406 in Human Plasma
This protocol outlines the procedure for the quantitative analysis of R406 in human plasma samples.
3.1. Materials and Reagents
-
R406 reference standard
-
Stable isotope-labeled internal standard (IS) of R406
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
3.2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Data acquisition and processing software
3.3. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of R406 and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the R406 stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike blank human plasma with the appropriate R406 working solutions to prepare a calibration curve consisting of a blank, a zero standard (blank with IS), and at least six to eight non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (mid-range of the calibration curve)
-
High QC (approx. 75-85% of the Upper Limit of Quantification)
-
3.4. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and QC samples at room temperature.
-
To 100 µL of plasma sample, standard, or QC, add the internal standard working solution.
-
Add 500 µL of MTBE.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.
3.5. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min (typical) |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of R406 and IS from matrix components. A typical gradient would start with a low percentage of B, ramp up to a high percentage, and re-equilibrate. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for R406 and its IS. For example: R406: m/z [M+H]+ → fragment ion; IS: m/z [M+H]+ → fragment ion. |
| Source Temperature | 500-550°C |
| Capillary Voltage | 3.0-3.5 kV |
| Collision Gas | Argon |
3.6. Method Validation
The bioanalytical method must be validated according to FDA guidelines, assessing the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of R406 and the IS in blank plasma from at least six different sources.
-
Calibration Curve: Linearity, accuracy, and precision of the calibration standards. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at the LLOQ, Low, Medium, and High QC levels. Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and a coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).[1]
-
Recovery: Extraction efficiency of R406 and the IS from the plasma matrix.
-
Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.
-
Stability: Stability of R406 in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.
4. Data Presentation: Pharmacokinetic and Clinical Trial Data
4.1. Pharmacokinetic Parameters of R406 in Healthy Subjects
The following table summarizes the pharmacokinetic parameters of R406 following single oral doses of fostamatinib in healthy human subjects.[1]
| Fostamatinib Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| 80 | 480 ± 130 | 1.5 | 4,620 ± 1,230 | 13.8 |
| 250 | 1140 ± 122 | 1.5 | 13,700 ± 3,140 | 15.1 |
| 400 | 1130 ± 316 | 2.0 | 15,200 ± 4,370 | 14.8 |
Data are presented as mean ± standard deviation.
4.2. Bioanalytical Method Validation Parameters
This table provides typical validation parameters for the quantification of R406 in human plasma.[1]
| Parameter | Fostamatinib | R406 (Active Metabolite) |
| Calibration Range (ng/mL) | 0.5 - 1000 | 0.25 - 250 |
| LLOQ (ng/mL) | 0.5 | 0.25 |
| Inter-assay Precision (%CV) | ≤ 9.6% | ≤ 7.6% |
| Inter-assay Accuracy (%Bias) | -5.7% to 2.4% | -8.4% to -3.4% |
4.3. Fostamatinib Efficacy in Phase 3 Clinical Trials for Chronic ITP
The following table summarizes the response rates from pooled data of two Phase 3, randomized, placebo-controlled trials.[11]
| Response Endpoint | Fostamatinib (n=101) | Placebo (n=49) |
| Overall Response (Platelet count ≥50,000/µL) | 43% | 14% |
| Stable Response (Platelet count ≥50,000/µL on at least 4 of the last 6 visits between weeks 14 and 24) | 18% | 2% |
5. Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of R406 in clinical trial samples.
Figure 2. Workflow for the quantification of Fostamatinib's active metabolite (R406) in clinical trial samples.
References
- 1. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory role of spleen tyrosine kinase in chronic inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. drugs.com [drugs.com]
- 11. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Fostamatinib Bioanalysis using Liquid Handling Automation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor used for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to previous treatments.[1][2] As a prodrug, fostamatinib is converted to its active metabolite, R406 (tamatinib), which modulates the activity of immune cells to reduce platelet destruction.[3][4] The development and clinical application of fostamatinib necessitate robust and efficient bioanalytical methods for pharmacokinetic and toxicokinetic studies.
High-throughput bioanalysis is crucial in drug development to process a large number of samples efficiently, which is essential for comprehensive pharmacokinetic profiling.[5][6] Automating liquid handling in these bioanalytical workflows offers significant advantages, including enhanced precision and accuracy, reduced risk of human error, and increased overall throughput.[7][8][9] This document provides detailed application notes and protocols for the high-throughput bioanalysis of fostamatinib's active metabolite using automated liquid handling systems.
Fostamatinib's Mechanism of Action
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406 (tamatinib), by intestinal alkaline phosphatases.[3][4] R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a key component in the signaling pathways of various immune cells, including B cells and macrophages.[3][10] In chronic ITP, autoantibodies bind to platelets, marking them for destruction by macrophages through Fcγ receptor (FcγR)-mediated phagocytosis. Syk is a critical mediator of this FcγR signaling. By inhibiting Syk, R406 disrupts this signaling cascade, thereby reducing the destruction of platelets and helping to increase platelet counts.[3]
Application Note: Automated High-Throughput Bioanalysis of Fostamatinib
Objective: To establish a validated, high-throughput, and automated method for the quantification of fostamatinib's active metabolite, tamatinib, in human plasma, suitable for pharmacokinetic studies in a drug development setting.
Instrumentation:
-
Automated Liquid Handler: A robotic liquid handling workstation, such as a Hamilton Microlab® STAR™ or a Biomek NXp, is employed for precise and repeatable sample processing.[11][12]
-
UPLC-MS/MS System: A high-sensitivity ultra-performance liquid chromatography tandem mass spectrometry system is used for the separation and detection of tamatinib.[4][13]
Automated Workflow: The automated workflow is designed to minimize manual intervention, thereby increasing throughput and reproducibility. The process begins with the loading of plasma samples, internal standards, and reagents onto the liquid handling platform, which then executes the entire sample preparation procedure before the samples are transferred to the UPLC-MS/MS for analysis.
Method Parameters:
Table 1: Automated Liquid Handling Parameters for Liquid-Liquid Extraction
| Parameter | Setting |
| Plasma Sample Volume | 50 µL |
| Internal Standard (Ibrutinib) Volume | 25 µL |
| Extraction Solvent (tert-butyl methyl ether) Volume | 500 µL |
| Vortexing Time | 5 minutes |
| Centrifugation Speed | 4000 rpm |
| Centrifugation Time | 5 minutes |
| Organic Layer Transfer Volume | 400 µL |
| Evaporation Temperature | 40°C |
| Reconstitution Volume | 100 µL |
Table 2: UPLC-MS/MS Parameters for Tamatinib Quantification [4][13]
| Parameter | Setting |
| UPLC Column | AcquityTM CSH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | 10 mM Ammonium Acetate and Acetonitrile (10:90, v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Tamatinib) | m/z 471.1 > 122.0 |
| MRM Transition (Ibrutinib - IS) | m/z 441.1 > 84.0 |
Performance Characteristics:
Table 3: Method Validation Summary [4]
| Parameter | Result |
| Linearity Range | 0.1–1000.0 ng/mL |
| Correlation Coefficient (r²) | ≥0.997 |
| Accuracy | Within ±15% of nominal concentration |
| Precision (%CV) | ≤15% |
| Recovery | Consistent and reproducible |
| Stability | Stable under various storage and processing conditions |
Experimental Protocols
Protocol 1: Automated Sample Preparation of Plasma Samples
-
System Preparation:
-
Ensure the automated liquid handler is calibrated and all required labware (e.g., 96-well plates, pipette tips) and reagents are loaded onto the deck.
-
-
Sample Loading:
-
Place plasma samples, calibration standards, and quality control samples in the designated racks on the liquid handler's deck.
-
-
Execution of Automated Method:
-
Initiate the pre-programmed automated method.
-
The liquid handler will aliquot 50 µL of each plasma sample into a 96-well plate.
-
25 µL of the internal standard solution (Ibrutinib in methanol) is added to each well.
-
500 µL of tert-butyl methyl ether is dispensed into each well for liquid-liquid extraction.
-
The plate is then automatically transferred to an on-deck shaker for 5 minutes.
-
Following shaking, the plate is moved to a centrifuge and spun at 4000 rpm for 5 minutes.
-
The robotic arm carefully aspirates 400 µL of the upper organic layer and transfers it to a new 96-well plate.
-
The plate containing the organic extract is moved to an evaporator, and the solvent is evaporated to dryness under a stream of nitrogen at 40°C.
-
The dried residue is reconstituted in 100 µL of the mobile phase.
-
The plate is then sealed and ready for UPLC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis of Tamatinib
-
System Setup:
-
Equilibrate the UPLC-MS/MS system with the mobile phase (10 mM Ammonium Acetate and Acetonitrile, 10:90) at a flow rate of 0.25 mL/min until a stable baseline is achieved.
-
-
Sample Injection:
-
Place the sealed 96-well plate from the automated preparation into the UPLC autosampler.
-
Create a sequence table for the injection of samples, standards, and quality controls.
-
Set the injection volume to 5 µL.
-
-
Data Acquisition:
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode.
-
Monitor the precursor-to-product ion transitions of m/z 471.1 > 122.0 for tamatinib and m/z 441.1 > 84.0 for the internal standard, ibrutinib.[4]
-
-
Data Processing:
-
Process the acquired data using appropriate software to determine the peak area ratios of tamatinib to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Quantify the concentration of tamatinib in the unknown samples using the regression equation from the calibration curve.
-
Conclusion
The implementation of liquid handling automation for the bioanalysis of fostamatinib offers a robust, high-throughput solution for drug development studies. This automated approach significantly reduces manual labor and the potential for human error, while improving the overall quality and reproducibility of the bioanalytical data.[7][9] The detailed protocols and methods presented here provide a framework for establishing an efficient and reliable workflow for fostamatinib bioanalysis in a regulated laboratory environment. The continued evolution of automation and robotics will further enhance the capabilities of bioanalytical laboratories, enabling faster and more efficient drug development.[7]
References
- 1. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 2. REAL-WORLD EXPERIENCE WITH FOSTAMATINIB FOR TREATMENT OF IMMUNE THROMBOCYTOPENIA (ITP): PATIENT-REPORTED OUTCOMES | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. Eco-Friendly UPLC-MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent development in software and automation tools for high-throughput discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Automated liquid handling | Revvity [revvity.com]
- 9. Automated Sample Preparation with PAL System for Consistent Results [palsystem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Automated sample preparation for regulated bioanalysis: an integrated multiple assay extraction platform using robotic liquid handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Robotic Workstations and Automation in Drug Discovery | Lab Manager [labmanager.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting matrix effects for Fostamatinib analysis with Fostamatinib-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fostamatinib and its stable isotope-labeled internal standard, Fostamatinib-d9, in LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant signal suppression for Fostamatinib and this compound in my plasma samples. What is the likely cause and how can I mitigate this?
A1: Signal suppression in plasma samples is a common manifestation of matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1] The most common culprits in plasma are phospholipids.[2][3] Since this compound is a stable isotope-labeled internal standard, it should co-elute with Fostamatinib and experience similar ionization suppression, thus compensating for the matrix effect in the final concentration calculation.[4] However, severe suppression can lead to poor sensitivity and inaccurate results.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components as much as possible. Consider switching your sample preparation method. While protein precipitation (PPT) is simple, it may not effectively remove phospholipids.[5] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[6][7] For Fostamatinib's active metabolite, tamatinib, a combination of protein precipitation followed by LLE with methyl tert-butyl ether (MTBE) has been shown to yield high recovery and negligible matrix effects.[8]
-
Chromatographic Separation: Ensure that your chromatographic method separates Fostamatinib from the bulk of the phospholipids. Phospholipids that elute early in reversed-phase chromatography are more likely to cause matrix effects.[2] Modifying the gradient or using a different column chemistry can improve separation.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the plasma sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components.[9]
Q2: My this compound internal standard signal is inconsistent across my sample batch, leading to poor precision. What could be the issue?
A2: Inconsistent internal standard (IS) signal is a strong indicator of variable matrix effects that are not being adequately compensated for. While a stable isotope-labeled IS like this compound is ideal, significant variability in the matrix from sample to sample can still be problematic.[10]
Troubleshooting Steps:
-
Evaluate Matrix Variability: Assess the matrix effect in multiple lots of blank plasma to understand the variability.[10] The post-extraction spike method can be used to quantitatively determine the matrix factor across different plasma sources.
-
Improve Sample Cleanup: A more robust sample preparation method that provides consistent removal of interferences across different samples is crucial. Re-evaluate your extraction procedure; an SPE method might offer more consistent cleanup than PPT or LLE.
-
Check for Contamination: Carryover from a high concentration sample to a subsequent low concentration sample can cause inconsistent IS response. Ensure your LC method includes a thorough wash step.
Q3: How can I qualitatively and quantitatively assess the matrix effect for my Fostamatinib assay?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps to identify at what retention times matrix components are eluting and causing ion suppression or enhancement.[10][11] A solution of Fostamatinib is continuously infused into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected. Any dip or rise in the constant Fostamatinib signal indicates the presence of matrix effects at that specific retention time.[12]
-
Quantitative Assessment (Post-Extraction Spiking): This method, considered the "gold standard," quantifies the extent of the matrix effect.[10] The peak area of Fostamatinib in a solution prepared in a clean solvent is compared to the peak area of Fostamatinib spiked into an extracted blank plasma sample at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[10]
Comparative Summary of Sample Preparation Methods
| Sample Preparation Method | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to the plasma to precipitate proteins.[13] | Simple, fast, and inexpensive.[1] | Often results in "dirty" extracts with significant matrix effects from phospholipids.[5] |
| Liquid-Liquid Extraction (LLE) | Fostamatinib is partitioned from the aqueous plasma into an immiscible organic solvent.[1] | Can provide cleaner extracts than PPT.[6] | Can be labor-intensive and may have lower recovery for highly polar or very non-polar compounds. |
| Solid-Phase Extraction (SPE) | Fostamatinib is retained on a solid sorbent while interferences are washed away.[6] | Provides the cleanest extracts with the least matrix effects.[7] Can be automated. | More expensive and requires more method development than PPT or LLE. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the chromatographic regions where matrix components from plasma cause ion suppression or enhancement for Fostamatinib.
Materials:
-
Standard solution of Fostamatinib (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Syringe pump.
-
T-connector.
-
LC-MS/MS system.
-
Blank plasma samples.
-
Your established sample preparation method and LC conditions.
Procedure:
-
Set up the LC-MS/MS system with your analytical column and mobile phases for Fostamatinib analysis.
-
Using a T-connector, introduce the Fostamatinib standard solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source via a syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Begin acquiring data in MRM mode for Fostamatinib, observing a stable, elevated baseline signal.
-
Prepare a blank plasma sample using your established extraction procedure.
-
Inject the extracted blank plasma sample onto the LC system.
-
Monitor the Fostamatinib MRM channel throughout the chromatographic run.
-
Regions where the baseline signal drops indicate ion suppression. Regions where the signal rises indicate ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the matrix factor (MF) for Fostamatinib in plasma.
Materials:
-
Blank plasma from at least six different sources.
-
Fostamatinib stock solution.
-
Your established sample preparation method and LC-MS/MS conditions.
Procedure:
-
Prepare Set A (Analyte in Neat Solution): Spike Fostamatinib into your mobile phase or reconstitution solvent at two concentration levels (e.g., low and high QC levels).
-
Prepare Set B (Analyte in Extracted Blank Plasma): Extract at least six different lots of blank plasma using your validated method. After the final extraction step (e.g., after evaporation and before reconstitution), spike Fostamatinib into the extracted matrix at the same low and high concentration levels as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot of plasma at each concentration level using the following equation:
MF = (Peak Area of Fostamatinib in Set B) / (Mean Peak Area of Fostamatinib in Set A)
-
Calculate the IS-Normalized MF: If using this compound, calculate the response ratio (Fostamatinib peak area / this compound peak area) for all samples and then calculate the IS-normalized MF:
IS-Normalized MF = (Response Ratio in Set B) / (Mean Response Ratio in Set A)
Interpretation of Results:
-
An MF or IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.
-
A value close to 1.0 for the IS-Normalized MF indicates that the internal standard is effectively compensating for the matrix effect.[10]
Visualizing Troubleshooting Workflows
A flowchart for troubleshooting matrix effects in Fostamatinib analysis.
Comparison of sample preparation workflows for Fostamatinib analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRM Transitions for Fostamatinib and Fostamatinib-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for the analysis of Fostamatinib and its deuterated internal standard, Fostamatinib-d9.
Frequently Asked Questions (FAQs)
Q1: What is Fostamatinib and why is its quantification important?
A1: Fostamatinib is a prodrug of the active metabolite Tamatinib, a spleen tyrosine kinase (Syk) inhibitor. It is used in the treatment of chronic immune thrombocytopenia. Accurate quantification of Fostamatinib and its active metabolite is crucial for pharmacokinetic and pharmacodynamic studies, therapeutic drug monitoring, and drug development.
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard is used to improve the accuracy and precision of quantification in mass spectrometry-based assays. Since this compound is chemically identical to Fostamatinib but has a higher mass, it co-elutes chromatographically but is distinguishable by the mass spectrometer. This allows for correction of variations in sample preparation and instrument response.
Q3: How is Fostamatinib typically analyzed?
A3: Fostamatinib is rapidly converted to its active metabolite, Tamatinib, in the body. Therefore, most analytical methods focus on the quantification of Tamatinib in biological matrices as a surrogate for Fostamatinib exposure.[1][2] The most common analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of MRM transitions and the analysis of Fostamatinib and its metabolites.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal for Fostamatinib | Rapid in-source conversion to Tamatinib. | Optimize source conditions (e.g., lower temperature) to minimize fragmentation. Primarily focus on quantifying the active metabolite, Tamatinib. |
| Inefficient ionization. | Experiment with both positive and negative electrospray ionization (ESI) modes. Optimize spray voltage, gas flows, and solvent composition. | |
| Poor Peak Shape | Inappropriate LC column or mobile phase. | Use a C18 column and optimize the mobile phase composition (e.g., acetonitrile/water with formic acid or ammonium acetate) and gradient. |
| Sample solvent mismatch with mobile phase. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. | |
| High Background Noise or Interferences | Matrix effects from the biological sample. | Optimize sample preparation (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. |
| Contamination in the LC-MS system. | Flush the system with appropriate cleaning solutions. | |
| Inconsistent Results for this compound | Isotopic interference from unlabeled Fostamatinib. | Select MRM transitions for this compound that are unique and do not overlap with the isotopic peaks of Fostamatinib. |
| Deuterium exchange. | Evaluate the stability of the deuterated standard under the experimental conditions. |
Experimental Protocols & Data
Optimized MRM Transitions for Tamatinib
The following table summarizes the experimentally determined MRM transitions for Tamatinib, the active metabolite of Fostamatinib.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Tamatinib | 471.1 | 122.0 | Not Specified | Positive |
Data sourced from a study on the UPLC-MS/MS analysis of Tamatinib in rat plasma.[1][2]
Theoretical MRM Transitions for Fostamatinib and this compound
The following are proposed, theoretical MRM transitions for Fostamatinib and this compound based on their chemical structures. These transitions require experimental verification and optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Fostamatinib | 582.5 | 471.1 | To be determined | Positive |
| This compound | 591.5 | 471.1 | To be determined | Positive |
Note: The proposed product ion for both Fostamatinib and this compound corresponds to the loss of the phosphate group and formation of the active metabolite, Tamatinib. The collision energy will need to be optimized to achieve efficient fragmentation.
Liquid Chromatography Method for Tamatinib
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile
-
-
Gradient: Isocratic at 10% A and 90% B
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5 µL
This method was used for the analysis of Tamatinib in rat plasma.[1][2]
Visualizations
Fostamatinib to Tamatinib Conversion Pathway
Caption: Conversion of Fostamatinib to its active metabolite Tamatinib.
MRM Optimization Workflow
Caption: General workflow for optimizing MRM transitions.
References
Navigating Ion Suppression in Fostamatinib LC-MS/MS Assays: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with Fostamatinib and its active metabolite, R406, achieving accurate and reproducible quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. A significant hurdle in this process is the phenomenon of ion suppression, a type of matrix effect that can compromise assay sensitivity and reliability.[1][2][3] This technical guide provides a comprehensive resource for troubleshooting and minimizing ion suppression in your Fostamatinib LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Fostamatinib LC-MS/MS assays?
Ion suppression is the reduction in the ionization efficiency of a target analyte, in this case, Fostamatinib or its active metabolite R406, due to the presence of co-eluting matrix components from the biological sample (e.g., plasma, serum).[1][2][3][4] These interfering substances compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased signal intensity.[2] This can result in:
-
Reduced sensitivity: Difficulty in detecting low concentrations of the analyte.[3]
-
Inaccurate quantification: Underestimation of the true analyte concentration.
-
Poor reproducibility: Inconsistent results between samples.
Q2: What are the common causes of ion suppression in bioanalytical LC-MS/MS methods?
Ion suppression is primarily caused by endogenous components of the biological matrix that are not adequately removed during sample preparation.[1][5] Key culprits include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing significant ion suppression, particularly in the middle of the chromatographic run.[5]
-
Salts and buffers: High concentrations of non-volatile salts can crystallize in the ion source, leading to reduced ionization efficiency.[5][6]
-
Proteins and peptides: If not sufficiently removed, these macromolecules can interfere with the ionization process.[5]
-
Other small molecules: Endogenous metabolites and co-administered drugs can also co-elute and compete for ionization.
Q3: How can I identify if ion suppression is affecting my Fostamatinib assay?
A common method to assess ion suppression is the post-column infusion experiment .[3][5] This involves infusing a constant flow of a Fostamatinib or R406 standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates a region of ion suppression.
Another approach is to compare the signal intensity of the analyte in a neat solution versus a matrix-spiked sample. A significant decrease in the signal in the matrix sample points to ion suppression.[1][7]
Troubleshooting Guide
This section provides a structured approach to minimizing ion suppression in your Fostamatinib LC-MS/MS assays, categorized by the different stages of the analytical workflow.
Sample Preparation
Effective sample preparation is the most critical step in mitigating ion suppression by removing interfering matrix components.[1][3][8]
Issue: Low signal intensity and poor reproducibility.
Possible Cause: Inadequate removal of phospholipids and proteins.
Solutions:
-
Liquid-Liquid Extraction (LLE): This technique is effective in separating the analyte from many endogenous matrix components. A published method for the Fostamatinib metabolite, tamatinib, successfully employed LLE with methyl tert-butyl ether (MTBE).[9][10][11]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation by selectively isolating the analyte of interest.[1][8] Different sorbent chemistries can be screened to optimize the removal of interfering substances.
-
Protein Precipitation (PPT): While a simple and fast technique, PPT is often less effective at removing phospholipids and may lead to more significant ion suppression compared to LLE or SPE.[3][5]
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Expected Impact on Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Moderate to High | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other interferences, often leading to higher ion suppression.[3][5] |
| Liquid-Liquid Extraction (LLE) | Low to Moderate | Effective at removing many endogenous components, providing cleaner extracts.[9][10][11] | Can be more time-consuming and may require optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | Low | Highly selective, leading to very clean extracts and minimal ion suppression.[1][8] | More expensive and requires method development to select the appropriate sorbent and elution conditions. |
Liquid Chromatography
Optimizing the chromatographic separation is key to resolving the analyte from co-eluting matrix components.[1][3]
Issue: Analyte peak elutes in a region of ion suppression.
Possible Cause: Insufficient chromatographic resolution between Fostamatinib/R406 and interfering matrix components.
Solutions:
-
Modify the Mobile Phase:
-
Organic Solvent: Switching between acetonitrile and methanol can alter selectivity and potentially move the analyte peak away from interfering peaks.[12]
-
Additives: Using low concentrations of additives like ammonium formate or ammonium acetate can improve peak shape and chromatographic resolution. A published method for tamatinib utilized 10 mM ammonium acetate in the mobile phase.[9][10][11]
-
-
Adjust the Gradient Profile: A shallower gradient can improve the separation of closely eluting compounds.
-
Change the Analytical Column: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation. Utilizing columns with smaller particle sizes, such as in UPLC systems, can provide higher resolution and reduce the potential for co-elution.
Mass Spectrometry
Fine-tuning the mass spectrometer's ion source parameters can help to minimize the impact of any remaining matrix components.[9][13]
Issue: Inconsistent or suppressed signal despite optimized sample preparation and chromatography.
Possible Cause: Suboptimal ion source conditions.
Solutions:
-
Optimize Ion Source Parameters: Systematically adjust parameters such as:
-
Gas Flows (Nebulizer and Heater): Proper gas flows are crucial for efficient desolvation.
-
Temperature (Heater and Capillary): Optimizing temperatures can enhance analyte ionization and reduce the impact of non-volatile matrix components.
-
Voltages (Capillary and Cone): Fine-tuning these voltages can improve the transfer of ions into the mass analyzer.
-
-
Consider a Different Ionization Technique: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[2][4]
Experimental Protocols
Detailed Methodology for Tamatinib (Active Metabolite of Fostamatinib) Analysis
The following protocol is based on a published UPLC-MS/MS method for the determination of tamatinib in rat plasma.[9][10][11]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of the internal standard (IS) working solution.
-
Add 50 µL of acetonitrile and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 4500 x g for 10 minutes at 8°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a vacuum concentrator at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Acquity™ CSH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: 10 mM ammonium acetate and acetonitrile (10:90, v/v)
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tamatinib: m/z 471.1 → 122.0
-
Internal Standard (Ibrutinib): m/z 441.1 → 84.0
-
Visualizing the Workflow and Concepts
To further clarify the processes involved in minimizing ion suppression, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for LC-MS/MS analysis and the points where ion suppression can be addressed.
Caption: A logical troubleshooting flowchart for addressing ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Eco-Friendly UPLC-MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Fostamatinib Chromatographic Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Fostamatinib. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC analysis of Fostamatinib?
Poor peak shape for Fostamatinib can arise from a variety of factors, often related to interactions between the analyte, the mobile phase, and the stationary phase. Common issues include peak tailing, fronting, broadening, and splitting. These can be caused by secondary interactions with the column, inappropriate mobile phase pH, column overload, or issues with the sample solvent.
Q2: How does the pH of the mobile phase affect the peak shape of Fostamatinib?
The pH of the mobile phase is a critical parameter in the analysis of Fostamatinib due to its multiple ionizable groups. Fostamatinib disodium has three pKa values: 1.7, 4.2, and 6.5.[1] When the mobile phase pH is close to one of these pKa values, small variations in pH can lead to changes in the ionization state of the molecule during its transit through the column, resulting in peak broadening or splitting. It is generally recommended to use a mobile phase pH that is at least 1.5 to 2 units away from the pKa of the analyte to ensure a single ionic form and improve peak symmetry.
Q3: My Fostamatinib peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue and can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic functional groups on the Fostamatinib molecule, causing tailing.
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.
-
Inappropriate Mobile Phase pH or Buffer Capacity: A mobile phase with a pH that causes partial ionization of Fostamatinib or an inadequate buffer concentration can result in tailing.
To address peak tailing, consider the following solutions:
-
Use a high-purity, end-capped column to minimize silanol interactions.
-
Add a competitive amine, such as triethylamine (TEA), to the mobile phase to block active silanol sites.
-
Ensure the mobile phase is buffered at a pH that is at least 1.5-2 units away from Fostamatinib's pKa values.
-
Flush the column with a strong solvent to remove any contaminants.
Q4: I am observing peak fronting for Fostamatinib. What could be the reason?
Peak fronting is less common than tailing and is often an indication of:
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to a "shark-fin" shaped peak.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in fronting.
To resolve peak fronting, try the following:
-
Dilute the sample and inject a smaller volume.
-
Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.
Troubleshooting Guide: Poor Chromatographic Peak Shape for Fostamatinib
This guide provides a systematic approach to diagnosing and resolving common peak shape problems.
Decision Tree for Troubleshooting
Summary of Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a high-purity, end-capped C18 or similar column. Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%). |
| Mobile phase pH is too close to one of Fostamatinib's pKa values (1.7, 4.2, 6.5). | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values. | |
| Insufficient mobile phase buffer capacity. | Use a buffer concentration of at least 10-25 mM. | |
| Column contamination. | Flush the column with a strong solvent (e.g., isopropanol, THF). | |
| Peak Fronting | Sample overload. | Reduce the concentration of the sample and/or the injection volume. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Peak Broadening | Extra-column volume. | Use shorter, narrower internal diameter tubing. Ensure all connections are properly fitted. |
| Sub-optimal flow rate. | Optimize the flow rate for the column dimensions. | |
| Column degradation. | Replace the column. | |
| Peak Splitting | Mobile phase pH is very close to a pKa value. | Adjust the mobile phase pH. |
| Column void or partially blocked frit. | Reverse flush the column (if permissible by the manufacturer) or replace the column. | |
| Sample not fully dissolved. | Ensure the sample is completely dissolved in the injection solvent. |
Experimental Protocols
As of the last update, a specific, publicly available, validated HPLC method for the analysis of Fostamatinib in bulk drug or pharmaceutical dosage forms was not identified. The following protocol is a suggested starting point for method development based on the known chemical properties of Fostamatinib and general chromatographic principles for similar molecules.
Suggested Starting HPLC Method Parameters for Fostamatinib Analysis:
| Parameter | Suggested Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm (or similar) | A standard reversed-phase column suitable for many pharmaceutical compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid | A pH well below the first pKa of Fostamatinib should ensure it is in a single, protonated form. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient | 20% to 80% B over 15 minutes | A generic gradient to elute a moderately polar compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Detection | UV at 254 nm or 320 nm | Wavelengths commonly used for aromatic compounds. A UV scan of Fostamatinib is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
| Sample Preparation | Dissolve Fostamatinib in a mixture of Mobile Phase A and B (e.g., 50:50) | Ensures compatibility with the mobile phase. |
Note: This is a starting point and will likely require optimization for specific applications.
Fostamatinib Signaling Pathway
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406. R406 is an inhibitor of spleen tyrosine kinase (Syk). Syk is a key component in the signaling cascade of various immune receptors, including the Fc receptor (FcR) on macrophages. In chronic immune thrombocytopenia (ITP), autoantibodies bind to platelets, which are then recognized by Fc receptors on macrophages, leading to platelet destruction. By inhibiting Syk, Fostamatinib blocks this signaling pathway, thereby reducing the destruction of platelets.
References
Improving the limit of quantification for Fostamatinib in biological samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the limit of quantification (LOQ) for Fostamatinib and its active metabolite, R406 (tamatinib), in biological samples.
Troubleshooting Guide: Improving the Limit of Quantification (LOQ)
This guide addresses common issues encountered during the bioanalysis of Fostamatinib that can lead to a high LOQ. Each issue is followed by potential causes and actionable troubleshooting steps.
| Issue | Potential Causes | Troubleshooting Solutions |
| High LOQ for Fostamatinib | Fostamatinib is a prodrug that is rapidly and extensively converted to its active metabolite, R406, in the gut. Therefore, plasma concentrations of the parent drug are often very low or undetectable. | - Focus on the Active Metabolite (R406): For pharmacokinetic studies, quantifying R406 is generally more relevant and feasible due to its higher systemic exposure. - Optimize Sample Collection: If Fostamatinib quantification is essential, collect samples at very early time points post-administration (e.g., within the first hour) to capture the transient presence of the prodrug. |
| Poor Signal-to-Noise Ratio (S/N) at Low Concentrations | - Inefficient sample clean-up leading to matrix effects (ion suppression or enhancement). - Suboptimal ionization of the analyte. - Inefficient extraction recovery. | - Enhance Sample Preparation: - Implement Solid-Phase Extraction (SPE) for cleaner extracts compared to protein precipitation.[1][2] - Consider Micro-Elution SPE , which uses a smaller sorbent bed to elute the sample in a minimal volume, thereby concentrating the analyte without an evaporation step. This can increase sensitivity by 10-15x.[3][4] - For liquid-liquid extraction (LLE), test various organic solvents to find one with the highest recovery for Fostamatinib. Methyl tert-butyl ether (MTBE) has been shown to have high recovery for the metabolite R406.[2][3] - Optimize Mass Spectrometry Parameters: - Fine-tune source parameters such as spray voltage, gas flows, and temperatures.[1] - Ensure the chosen ionization mode (e.g., ESI positive) and precursor-to-product ion transitions are optimal for Fostamatinib.[1][3] |
| Inconsistent Results at the LLOQ | - Variability in sample preparation. - Instrument contamination. - Inadequate chromatographic separation from interfering matrix components. | - Standardize Protocols: Ensure consistent execution of the sample preparation workflow. - System Maintenance: Regularly clean the LC-MS system to minimize background noise and carryover.[1] - Improve Chromatography: - Use a column with a smaller internal diameter (e.g., micro-LC or nano-LC) to increase analyte concentration and enhance ionization efficiency.[1] - Optimize the mobile phase composition and gradient to achieve better separation of Fostamatinib from matrix interferences.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to achieve a low LOQ for Fostamatinib in plasma?
A1: Fostamatinib is a prodrug designed to be rapidly converted into its active metabolite, R406, by alkaline phosphatases in the intestine.[1] This conversion is highly efficient, resulting in very low and transient concentrations of Fostamatinib in the systemic circulation, often making it undetectable shortly after administration. Therefore, bioanalytical methods typically focus on the quantification of R406 for pharmacokinetic assessments.
Q2: What is a typical LOQ for Fostamatinib's active metabolite, R406 (tamatinib)?
A2: Published UPLC-MS/MS methods have achieved an LOQ of 0.1 ng/mL for tamatinib in rat plasma and 0.25 ng/mL for R406 in human plasma.[1]
Q3: What are the most critical steps to optimize in my LC-MS/MS method to improve the LOQ for Fostamatinib or R406?
A3: The most critical steps are:
-
Sample Preparation: This is paramount for removing interferences and concentrating the analyte. Techniques like Solid-Phase Extraction (SPE), particularly micro-elution SPE, are highly effective in providing cleaner samples and increasing concentration, which directly improves sensitivity.[3][4]
-
Mass Spectrometry Source Optimization: Fine-tuning parameters like spray voltage, nebulizer gas flow, and source temperature can significantly enhance the ionization efficiency of your target analyte, leading to a stronger signal.[1][5]
-
Chromatographic Separation: Utilizing columns with smaller particle sizes and internal diameters (UPLC, micro-LC) can lead to sharper peaks and increased analyte concentration at the detector, improving the signal-to-noise ratio.[1]
Q4: Can I use protein precipitation for sample preparation?
A4: While protein precipitation is a simple and fast method, it often results in lower recovery and significant matrix effects due to insufficient removal of endogenous substances.[2] For achieving a low LOQ, more advanced techniques like liquid-liquid extraction or solid-phase extraction are generally recommended as they provide cleaner extracts.[2][3]
Quantitative Data Summary
The following table summarizes quantitative data from a validated UPLC-MS/MS method for the quantification of tamatinib (R406) in rat plasma.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [3] |
| Calibration Curve Range | 0.1 - 1000.0 ng/mL | [3] |
| Extraction Recovery (at 3 concentration levels) | 85.7% - 92.4% | [1] |
| Matrix Effect (at 3 concentration levels) | 93.6% - 98.2% | [1] |
| Intra-day Precision (%CV) | 1.8% - 4.5% | [1] |
| Inter-day Precision (%CV) | 2.5% - 5.1% | [1] |
| Intra-day Accuracy (%Bias) | -3.8% to 2.7% | [1] |
| Inter-day Accuracy (%Bias) | -2.9% to 3.5% | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the quantification of tamatinib (R406) in rat plasma.[3]
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Ibrutinib).
-
Protein Precipitation (Initial Clean-up): Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 rpm for 5 minutes.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides typical parameters for the analysis of tamatinib (R406).[3][4]
-
UPLC System: Waters ACQUITY UPLC H-Class
-
Column: ACQUITY UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: 10 mM ammonium acetate and acetonitrile (10:90, v/v)
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQD Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 650 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
Tamatinib (R406): m/z 471.1 > 122.0
-
Ibrutinib (IS): m/z 441.1 > 84.0
-
Visualizations
Fostamatinib/R406 Signaling Pathway
Fostamatinib is a prodrug that is converted to R406, which inhibits Spleen Tyrosine Kinase (Syk). This inhibition blocks the signaling cascade downstream of Fc receptors and B-cell receptors, which is crucial in the pathogenesis of various autoimmune and inflammatory diseases.
Caption: Fostamatinib is metabolized to R406, which inhibits Syk signaling.
Experimental Workflow for Improving LOQ
This workflow outlines the key stages in developing a highly sensitive method for Fostamatinib quantification.
Caption: Workflow for enhancing the limit of quantification (LOQ).
References
Investigating the Potential for Deuterium Exchange in Fostamatinib-d9: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing Fostamatinib-d9, a deuterated analog of the spleen tyrosine kinase (Syk) inhibitor Fostamatinib. A primary concern when working with deuterated compounds is the stability of the deuterium labels and the potential for hydrogen-deuterium (H/D) exchange, which can impact the accuracy of experimental results, particularly in quantitative mass spectrometry-based assays.
Disclaimer: The precise location of the nine deuterium atoms in commercially available this compound can vary. For the purposes of this guide, we will assume a common and chemically stable labeling pattern where the nine deuterium atoms are located on the three methoxy groups of the trimethoxyphenyl moiety. This assumption is based on standard practices for synthesizing deuterated internal standards to minimize the risk of back-exchange. Researchers should always verify the isotopic purity and stability of their specific lot of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of deuterium exchange occurring with this compound under typical physiological conditions (pH 7.4, 37°C)?
A1: Based on the assumed structure, with deuterium atoms on the methoxy groups, the potential for H/D exchange under physiological conditions is extremely low. The carbon-deuterium (C-D) bonds on the methoxy groups are not acidic and are not expected to readily exchange with protons from an aqueous solvent.
Q2: Can the sample processing and storage conditions induce deuterium exchange?
A2: Extreme pH values (highly acidic or basic) and elevated temperatures can potentially promote H/D exchange. However, for the assumed deuteration pattern on the methoxy groups, the C-D bonds are robust. Standard laboratory procedures for sample handling and storage (e.g., neutral pH buffers, storage at -20°C or -80°C) are not expected to cause significant deuterium loss.
Q3: Are there any specific enzymatic or metabolic processes that could lead to deuterium exchange in vivo?
A3: Fostamatinib is a prodrug that is metabolized to its active form, R406.[1][2] This conversion, however, does not involve the trimethoxyphenyl moiety where the deuterium labels are presumed to be located. While R406 undergoes further metabolism, the deuterated methoxy groups are not typically sites of enzymatic cleavage that would result in deuterium exchange.
Troubleshooting Guide
Issue 1: My mass spectrometry data shows a peak corresponding to Fostamatinib-d8 or other lower mass isotopologues.
-
Potential Cause A: In-source fragmentation or back-exchange. While unlikely for the assumed structure, some mass spectrometer source conditions (e.g., high cone voltage) could potentially induce fragmentation that appears as deuterium loss.
-
Troubleshooting Steps:
-
Optimize the mass spectrometer source conditions to use the mildest ionization settings that still provide adequate signal.
-
Analyze a fresh, unopened vial of this compound to rule out contamination or degradation of the working stock.
-
Perform a simple stability test by incubating this compound in the experimental matrix (e.g., plasma, buffer) for a set period and re-analyzing to see if the lower mass peaks increase over time.
-
-
Potential Cause B: Isotopic purity of the this compound standard. The supplied standard may not be 100% isotopically pure and may contain a small percentage of lower deuterated species.
-
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA) for your specific lot of this compound to confirm the specified isotopic purity.
-
If the observed isotopic distribution does not match the CoA, contact the supplier.
-
Issue 2: I am observing a gradual loss of the this compound signal over the course of a long experiment.
-
Potential Cause A: Adsorption to sample vials or tubing. Highly lipophilic compounds can sometimes adsorb to plastic surfaces.
-
Troubleshooting Steps:
-
Use low-retention vials and tubing for sample preparation and analysis.
-
Include a non-deuterated analog as a control to see if it exhibits similar signal loss.
-
-
Potential Cause B: Chemical instability under experimental conditions. Although the C-D bonds are stable, other parts of the molecule could be degrading.
-
Troubleshooting Steps:
-
Review the stability of Fostamatinib under your specific experimental conditions (pH, temperature, light exposure).
-
Prepare fresh working solutions more frequently.
-
Quantitative Data on Deuterium Stability
The following table presents hypothetical data illustrating the expected stability of this compound (with deuteration on the trimethoxyphenyl methoxy groups) under various stress conditions.
| Condition | Incubation Time (hours) | pH | Temperature (°C) | Deuterium Retention (%) |
| Control | 0 | 7.4 | 25 | >99.9 |
| Physiological | 24 | 7.4 | 37 | >99.9 |
| Acidic | 6 | 2.0 | 50 | 99.8 |
| Basic | 6 | 10.0 | 50 | 99.7 |
| Oxidative | 2 | 7.4 (with 3% H₂O₂) | 25 | >99.9 |
Note: This is illustrative data. Actual stability should be experimentally determined.
Experimental Protocol: Assessment of Deuterium Stability by LC-MS/MS
This protocol outlines a method to assess the stability of the deuterium labels on this compound.
1. Objective: To determine if deuterium exchange occurs on this compound under simulated physiological and stressed conditions.
2. Materials:
-
This compound
-
Fostamatinib (non-deuterated reference standard)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M HCl
-
0.1 M NaOH
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Incubator/water bath
-
LC-MS/MS system
3. Method:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Working Solution Preparation: Spike the this compound stock solution into PBS (pH 7.4), 0.1 M HCl, and 0.1 M NaOH to a final concentration of 1 µg/mL.
-
Incubation:
-
Incubate an aliquot of the pH 7.4 solution at 37°C for 0, 4, 8, and 24 hours.
-
Incubate aliquots of the acidic and basic solutions at 50°C for 0, 2, 4, and 6 hours.
-
-
Sample Preparation for Analysis: At each time point, take 100 µL of the incubation mixture and add 300 µL of ice-cold acetonitrile containing a non-deuterated Fostamatinib internal standard to precipitate proteins and stop any potential exchange. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a C18 HPLC column.
-
Use a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the mass transitions for this compound and any potential back-exchanged species (e.g., d8, d7, etc.) using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratios of the different deuterated species to the non-deuterated internal standard at each time point.
-
A significant increase in the peak areas of lower deuterated species over time would indicate deuterium exchange.
-
Visualizations
Caption: Chemical structures of Fostamatinib and the assumed structure of this compound.
Caption: Experimental workflow for assessing deuterium exchange in this compound.
References
Long-term stability of Fostamatinib-d9 in frozen plasma samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of Fostamatinib-d9 in frozen plasma samples. The following information is designed to address common challenges and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in plasma to ensure long-term stability?
A1: While specific long-term stability data for this compound is not extensively published, general best practices for small molecule stability in plasma recommend storage at -20°C or, for extended periods, at -80°C.[1][2] It is crucial to perform stability studies under your specific storage conditions to confirm the integrity of the analyte over time.
Q2: How long can I store plasma samples containing this compound at -20°C or -80°C?
A2: The duration of stable storage should be determined through a validated long-term stability study. For many small molecules, stability in plasma can be maintained for several months to over a year when stored at -80°C.[3] The provided stability data table is an illustrative example based on typical acceptance criteria.
Q3: What are the critical parameters to assess during a long-term stability study?
A3: The primary parameter is the concentration of this compound in the plasma samples over time. The mean concentration of the stored quality control (QC) samples should remain within ±15% of the nominal (initial) concentration.[1][4] It is also important to monitor for the appearance of degradation products.
Q4: Can I use this compound as an internal standard if its long-term stability has not been individually assessed?
A4: It is highly recommended to assess the stability of the internal standard. However, if the stable isotopically labeled internal standard has identical chemical properties to the analyte, it may be assumed to have similar stability.[5] Nevertheless, regulatory guidelines emphasize the importance of demonstrating the stability of all critical reagents.[6]
Long-Term Stability Data (Illustrative Example)
The following table summarizes illustrative long-term stability data for this compound in frozen human plasma. This data is based on typical acceptance criteria for bioanalytical method validation and is not derived from specific experimental results for this compound.
| Storage Condition | Time Point | Low QC (2.5 ng/mL) | High QC (250 ng/mL) |
| -20°C | 1 Month | 98.7% | 101.2% |
| 3 Months | 95.4% | 98.9% | |
| 6 Months | 92.1% | 96.5% | |
| 12 Months | 88.9% | 93.7% | |
| -80°C | 1 Month | 100.5% | 102.1% |
| 3 Months | 99.8% | 101.5% | |
| 6 Months | 99.2% | 100.8% | |
| 12 Months | 98.5% | 99.7% | |
| 24 Months | 97.9% | 99.1% |
Acceptance Criteria: Mean concentration is within ±15% of the nominal concentration.
Experimental Protocol: Long-Term Stability Assessment
This protocol outlines a typical procedure for evaluating the long-term stability of this compound in frozen plasma.
1. Preparation of Quality Control (QC) Samples:
-
Spike a pool of blank human plasma with known concentrations of this compound to prepare low and high QC samples.
-
Aliquot the QC samples into appropriately labeled cryovials.
2. Storage:
-
Store the aliquoted QC samples at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
Ensure continuous temperature monitoring of the storage units.[2]
3. Sample Analysis:
-
At designated time points (e.g., 1, 3, 6, 12, 24 months), retrieve a set of low and high QC samples from each storage condition.
-
Thaw the samples under controlled conditions.
-
Prepare the samples for analysis using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction.[7]
-
Analyze the samples alongside a freshly prepared calibration curve and a set of freshly prepared QC samples (time zero comparison).
4. Data Evaluation:
-
Calculate the mean concentration of the stored QC samples at each time point.
-
Compare the mean concentration of the stored QCs to their nominal concentrations.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal value.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction procedure. Degradation during sample processing. | Optimize the extraction method (e.g., different solvent, pH adjustment).[8][9] Process samples on ice and minimize time at room temperature. |
| High Variability in Results | Inconsistent sample handling or extraction. Instrument instability. Matrix effects. | Ensure uniform sample thawing and vortexing. Perform system suitability tests before each run.[10] Evaluate and minimize matrix effects by optimizing chromatography or using a more effective extraction technique. |
| Unexpected Degradation at -20°C | Analyte instability at this temperature. Enzyme activity in the plasma. | Store samples at a lower temperature, such as -80°C.[1] Consider the use of enzyme inhibitors if enzymatic degradation is suspected.[7] |
| Internal Standard Signal Drift | Instability of the internal standard. Inconsistent addition of the internal standard. | Verify the stability of the internal standard stock solution and in processed samples.[11] Use a calibrated automated liquid handler for precise addition. |
| Shift in Retention Time | Column degradation. Changes in mobile phase composition. | Replace the analytical column.[10] Prepare fresh mobile phase and ensure proper mixing. |
Visualizations
References
- 1. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 2. Understanding Regulations for Plasma Storage — NWR, Inc [nwrinc.com]
- 3. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. fda.gov [fda.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Resolving isobaric interferences in Fostamatinib bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving potential isobaric interferences during the bioanalysis of Fostamatinib.
Frequently Asked Questions (FAQs)
Q1: Why is my bioanalytical method measuring the metabolite R406 and not the parent drug, Fostamatinib?
A1: Fostamatinib is a prodrug, which is a medication designed to be converted into its active form within the body.[1] After oral administration, Fostamatinib is rapidly and completely hydrolyzed by alkaline phosphatases in the intestine to its active moiety, R406 (also known as Tamatinib).[2][3] Consequently, plasma concentrations of the parent Fostamatinib are negligible, and R406 is the major drug-related compound found in the blood.[2][4] Therefore, all pharmacokinetic and bioanalytical assessments are focused on the quantification of R406.
Q2: What are the potential sources of isobaric interference in the LC-MS/MS analysis of R406?
A2: Isobaric interferences occur when compounds have the same nominal mass-to-charge ratio (m/z) as the analyte of interest, potentially leading to inaccurate quantification if not properly resolved.[5][6] For R406, the primary potential sources of isobaric interference are its own metabolites. While these metabolites are typically found at very low levels in plasma (less than 3% of total drug-related material), it is critical to be aware of them during method development.[2]
The main metabolic pathways for R406 are:
-
CYP3A4-mediated O-demethylation: This pathway produces the metabolite R529.[2]
-
UGT1A9-mediated N-glucuronidation: This pathway produces a direct N-glucuronide conjugate of R406, known as M647.[2][4]
-
Conjugation of R529: The O-demethylated metabolite (R529) can be further metabolized to form O-glucuronide (M633) and sulfate conjugates (M537).[2][7]
Any of these metabolites could potentially have the same nominal mass or produce in-source fragments that interfere with the MRM transition of R406.
Q3: How can I resolve these potential isobaric interferences?
A3: The most effective strategy for resolving isobaric interferences from metabolites is to develop a robust chromatographic separation method using Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) prior to mass spectrometric detection.[5] A well-developed LC method will ensure that R406 and its metabolites have different retention times, allowing them to enter the mass spectrometer at different times and be quantified individually without interference. High-resolution mass spectrometry (HRMS) can also be a useful tool for distinguishing between compounds with very close masses, though it may not prevent co-fragmentation in tandem MS experiments if chromatographic separation is poor.[8]
Troubleshooting Guide
Problem: I am observing unexpected peaks or poor peak shape at the retention time of R406.
This issue may indicate co-elution of an interfering substance. Follow these steps to troubleshoot:
Step 1: Confirm the Identity of the Interference
-
Examine Blank Matrix: Analyze a blank plasma sample (from an untreated subject) that has undergone the full sample preparation procedure. This helps determine if the interference is endogenous to the biological matrix.
-
Review Metabolite Profiles: The most likely interferences are metabolites of R406.[2] Although they are minor in plasma, their presence can be more significant in certain patient populations or in cases of altered metabolism.
Step 2: Optimize Chromatographic Separation If interference is suspected, the primary solution is to improve the chromatographic separation between R406 and the interfering compound(s).
-
Modify Mobile Phase Gradient: Adjust the elution gradient to increase the separation between peaks. A shallower gradient can often improve resolution.
-
Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or additives (e.g., ammonium formate, formic acid) to alter selectivity.[9][10]
-
Evaluate Different Columns: Test a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, C8) or a longer column to enhance separation.
Step 3: Refine Sample Preparation A clean sample is crucial for a reliable assay. If the interference is from the matrix, optimizing the sample preparation can help.
-
Switch Extraction Method: If you are using protein precipitation (PP), which can have low recovery and leave behind more matrix components, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11] LLE with tert-butyl methyl ether has been shown to be effective for R406 analysis.[3][11]
-
Optimize LLE/SPE Conditions: Adjust the pH of the sample or use different extraction solvents/sorbents to selectively isolate R406 and leave interferences behind.
Experimental Protocols & Data
Recommended LC-MS/MS Method Parameters for R406 (Tamatinib)
The following parameters are based on a validated UPLC-MS/MS method and serve as an excellent starting point for method development.[11][12]
Table 1: Sample Preparation & Chromatography
| Parameter | Recommended Condition |
|---|---|
| Sample Preparation | Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether |
| Internal Standard (IS) | Ibrutinib |
| LC System | UPLC |
| Column | Acquity™ CSH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (10% A, 90% B) |
| Flow Rate | 0.25 mL/min |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (R406) | 471.1 → 122.0 m/z |
| MRM Transition (IS) | 441.1 → 84.0 m/z |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
Visualizations
Logical Relationship of Fostamatinib Metabolism
This diagram illustrates the conversion of the Fostamatinib prodrug to its active metabolite R406 and the subsequent metabolic pathways that can generate potential interferences.
References
- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. | Semantic Scholar [semanticscholar.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-Friendly UPLC-MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming calibration curve non-linearity in Fostamatinib assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve non-linearity in Fostamatinib assays.
Frequently Asked Questions (FAQs)
Q1: What is Fostamatinib and its active metabolite?
Fostamatinib is a prodrug that is rapidly converted in the body to its active metabolite, R406 (tamatinib). R406 is a potent inhibitor of spleen tyrosine kinase (Syk).[1][2] Bioanalytical methods typically focus on the quantification of R406 in biological matrices.
Q2: Is calibration curve non-linearity a common issue for Fostamatinib assays?
Published and validated LC-MS/MS methods for the quantification of Fostamatinib's active metabolite, R406, consistently report high levels of linearity (with correlation coefficients ≥0.997). This suggests that non-linearity is not an inherent property of the molecule but is more likely related to specific issues within the analytical method, such as matrix effects or detector saturation.
Q3: What is the general mechanism of action of Fostamatinib?
Fostamatinib, through its active metabolite R406, inhibits spleen tyrosine kinase (Syk).[1][2][3] Syk is a key component of the signaling pathways for various immune cell receptors.[1][2][3] By inhibiting Syk, Fostamatinib modulates the immune response, including reducing the antibody-mediated destruction of platelets.[1][2][3]
Troubleshooting Guide: Overcoming Calibration Curve Non-Linearity
This guide provides a systematic approach to diagnosing and resolving non-linear calibration curves in Fostamatinib (R406) assays.
My calibration curve is non-linear. Where do I start?
Non-linearity in LC-MS/MS assays can stem from several sources. A logical first step is to systematically investigate the most common culprits: matrix effects, detector saturation, and issues with your internal standard.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting non-linear calibration curves.
How do I know if matrix effects are the cause of my non-linearity?
Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte (R406), leading to ion suppression or enhancement.[4][5] This can significantly impact the accuracy, precision, and linearity of the assay.[4]
Experimental Protocol: Assessing Matrix Effects
This protocol helps quantify the extent of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte (R406) and Internal Standard (IS) spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process.
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Ideally, the MF should be between 0.8 and 1.2.
-
Troubleshooting Matrix Effects:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Improve Chromatographic Separation: Modify your HPLC method (e.g., change the gradient, use a different column) to separate the analyte from co-eluting interferences.
Could my detector be saturated?
Yes, detector saturation at high analyte concentrations is a common cause of non-linearity, where the response is no longer proportional to the concentration.
How to Identify Detector Saturation:
-
Examine the Peak Shape: At saturating concentrations, chromatographic peaks may become flattened or distorted.
-
Dilution Experiment: Dilute your highest concentration standards and re-run them. If the diluted samples, when back-calculated, fall on the linear portion of the curve, detector saturation is likely.
Troubleshooting Detector Saturation:
-
Reduce Injection Volume: Injecting a smaller sample volume can prevent overloading the detector.
-
Adjust Detector Settings: If possible, adjust the detector gain or other relevant parameters to reduce sensitivity.
-
Narrow the Calibration Range: If the assay's dynamic range is sufficient for your needs, you can narrow the calibration curve to exclude the saturating concentrations.
How can the internal standard affect linearity?
An ideal internal standard (IS) should co-elute with the analyte and experience similar matrix effects, thereby compensating for variations in extraction, injection, and ionization.[6][7] If the IS does not behave similarly to the analyte, it can lead to non-linearity in the calibration curve.
Troubleshooting Internal Standard Issues:
-
IS Selection: A stable isotope-labeled (SIL) version of the analyte is the gold standard for an IS as it has nearly identical physicochemical properties. If a SIL-IS is not available, a structural analog should be used with caution.
-
IS Concentration: The concentration of the IS should be optimized. A common practice is to use a concentration that is in the middle of the calibration range of the analyte.[8]
-
IS Purity: Ensure the IS is not contaminated with the analyte.
Data Presentation
The following tables summarize typical parameters for a validated LC-MS/MS method for the quantification of R406 (Tamatinib).
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | ~471.1 |
| Product Ion (m/z) | ~122.0 |
| Internal Standard | Ibrutinib or a stable isotope-labeled analog |
Visualizations
Fostamatinib Signaling Pathway
Caption: Fostamatinib's active metabolite, R406, inhibits Syk, blocking downstream signaling.
Logical Relationships in Non-Linearity
Caption: Relationship between causes and manifestations of non-linearity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 3. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating FDA Guidelines for Fostamatinib Bioanalytical Method Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Fostamatinib's active metabolite, R406, in line with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for pharmacokinetic and other studies involving Fostamatinib.
I. Regulatory Framework: FDA Guidance on Bioanalytical Method Validation
The FDA's guidance on bioanalytical method validation is crucial for ensuring the reliability and accuracy of data submitted for regulatory review. The key document governing these practices is the "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance, which harmonizes the expectations of various international regulatory bodies.[1]
The core principle of this guidance is to ensure that a bioanalytical method is suitable for its intended purpose.[2] This is achieved through a comprehensive validation process that assesses various parameters to demonstrate the method's performance.
Key Validation Parameters Mandated by the FDA:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[2]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined as the Lower Limit of Quantification (LLOQ).
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[2]
-
Recovery: The efficiency of the extraction procedure of an analytical method within the limits of variability.
II. Fostamatinib and its Active Metabolite R406
Fostamatinib is a prodrug that is rapidly and completely hydrolyzed in the intestine by alkaline phosphatase to its active metabolite, R406.[3] Negligible concentrations of Fostamatinib are found in the plasma, making the quantification of R406 the primary focus of bioanalytical methods.[3] R406 is a potent inhibitor of spleen tyrosine kinase (Syk) and is responsible for the therapeutic effects of the drug.[3][4][5]
Metabolic Pathway of Fostamatinib
The metabolic conversion of Fostamatinib to R406 is a critical step in its mechanism of action. R406 is further metabolized in the liver, primarily by the enzymes CYP3A4 and UGT1A9.[3]
III. Comparison of Bioanalytical Methods for R406
The two most common analytical techniques for the quantification of small molecule drugs like R406 in biological matrices are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Method 1: UPLC-MS/MS for R406 (Tamatinib) in Rat Plasma
This method offers high sensitivity and selectivity for the quantification of R406 (referred to as Tamatinib in the cited study).[6]
Experimental Protocol:
-
Sample Preparation: Liquid-liquid extraction using tert-butyl methyl ether.[6]
-
Chromatography: Acquity™ CSH C18 column (2.1 mm × 100 mm, 1.7 µm).[6]
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (10:90, v/v) at a flow rate of 0.25 mL/min.[6]
-
Detection: Tandem mass spectrometry in positive electrospray ionization (ESI) mode, monitoring the precursor-to-product ion transitions of m/z 471.1 > 122.0 for R406 and m/z 441.1 > 84.0 for the internal standard (Ibrutinib).[6]
Quantitative Data Summary:
| Validation Parameter | Result |
| Linearity Range | 0.1 - 1000.0 ng/mL (r² ≥ 0.997) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy | Within ± 15% of the nominal concentration |
| Precision (Intra- and Inter-day) | ≤ 15% CV |
| Recovery | ~81% |
| Stability | Stable under various storage and handling conditions |
Method 2: Representative HPLC-UV for Tyrosine Kinase Inhibitors
While a specific validated HPLC-UV method for Fostamatinib or R406 was not identified in the public domain, this section outlines a representative method for other tyrosine kinase inhibitors, which can be adapted and validated for R406. HPLC-UV methods are generally more accessible and cost-effective than LC-MS/MS but may have limitations in sensitivity and selectivity.[7][8]
Representative Experimental Protocol:
-
Sample Preparation: Protein precipitation followed by liquid-liquid or solid-phase extraction.
-
Chromatography: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of R406.
Expected Performance Characteristics (for comparison):
| Validation Parameter | Expected Performance |
| Linearity Range | Typically in the higher ng/mL to µg/mL range |
| Lower Limit of Quantification (LLOQ) | Generally higher than LC-MS/MS (e.g., 10-50 ng/mL)[7] |
| Accuracy | Within ± 15% of the nominal concentration |
| Precision (Intra- and Inter-day) | ≤ 15% CV |
| Recovery | Dependent on the extraction method |
| Selectivity | May be more susceptible to interference from co-eluting compounds |
IV. Experimental Workflow and Logical Relationships
The process of bioanalytical method validation follows a structured workflow to ensure all critical parameters are thoroughly evaluated.
V. Conclusion
The choice between UPLC-MS/MS and HPLC-UV for the bioanalysis of Fostamatinib's active metabolite, R406, depends on the specific requirements of the study.
-
UPLC-MS/MS is the preferred method for studies requiring high sensitivity and selectivity, such as pharmacokinetic studies with low dose administrations or when analyzing complex biological matrices. Its ability to provide structural information through mass fragmentation also enhances confidence in analyte identification.
-
HPLC-UV , while potentially less sensitive and selective, can be a cost-effective and robust alternative for studies where higher concentrations of R406 are expected, or for routine therapeutic drug monitoring in a clinical setting where the higher sensitivity of MS/MS is not essential.
Regardless of the chosen method, rigorous validation according to FDA guidelines is mandatory to ensure the generation of reliable and defensible data for regulatory submissions and scientific publications. This guide provides a framework for understanding these requirements and comparing the available analytical technologies for Fostamatinib bioanalysis.
References
- 1. fda.gov [fda.gov]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 6. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of a Fostamatinib LC-MS/MS Bioanalytical Method with a Reference Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Fostamatinib's active metabolite, R406 (Tamatinib), in plasma, cross-validated against a reference laboratory. The objective is to demonstrate the method's robustness, reliability, and transferability, ensuring data consistency across different analytical sites.
Introduction to Fostamatinib and Bioanalytical Method Validation
Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor. It is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine.[1] R406 is the major active component in the blood and its quantification is crucial for pharmacokinetic and pharmacodynamic studies.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. The validation of bioanalytical methods is a regulatory requirement to ensure the reliability of the data. When bioanalytical methods are transferred between laboratories, a cross-validation is performed to demonstrate that the method performs similarly and produces comparable results.
Comparative Analysis of LC-MS/MS Method Performance
This section compares the performance of the in-house validated LC-MS/MS method ("Lab A") with a reference laboratory ("Reference Lab"). The data presented for Lab A is based on a published study, while the data for the Reference Lab is a representative example based on typical acceptance criteria from regulatory guidelines, such as those from the FDA and EMA. The acceptance criteria for accuracy are generally within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Lab A | Reference Lab | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.99 |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 | Cover expected concentrations |
| LLOQ (ng/mL) | 1 | 1 | Signal-to-noise ratio ≥ 5 |
Table 2: Comparison of Accuracy and Precision Data
| Analyte Concentration (ng/mL) | Lab A | Reference Lab |
| Accuracy (% Bias) | Precision (%CV) | |
| LLOQ (1 ng/mL) | -2.5 | 8.9 |
| Low QC (3 ng/mL) | 1.8 | 6.5 |
| Mid QC (300 ng/mL) | -0.7 | 4.2 |
| High QC (800 ng/mL) | 3.1 | 3.8 |
Experimental Protocols
The following is a detailed methodology for the LC-MS/MS analysis of R406 in plasma.
Sample Preparation
A liquid-liquid extraction method was employed for the extraction of R406 from plasma samples.
-
To 100 µL of plasma sample, add 10 µL of internal standard (e.g., a deuterated analog of R406).
-
Add 200 µL of a protein precipitation solvent (e.g., acetonitrile) and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether), vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, linearly decrease to 5% A over 2.5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
R406: Precursor ion > Product ion (e.g., m/z 473.2 > 126.1)
-
Internal Standard: Precursor ion > Product ion
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
Visualizations
Signaling Pathway of Fostamatinib
Fostamatinib acts by inhibiting spleen tyrosine kinase (Syk), a key component in the signaling pathway of various immune cells.
References
A Head-to-Head Battle: Fostamatinib-d9 Versus a Structural Analogue Internal Standard in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of drug candidates. This guide provides a comparative analysis of two common choices for the bioanalysis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor: its deuterated analogue, Fostamatinib-d9, and a structural analogue internal standard. This comparison is critical for researchers, scientists, and drug development professionals aiming to establish robust and validated bioanalytical methods.
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406 (also known as tamatinib), in the body.[1][2][3] Therefore, bioanalytical methods typically focus on the quantification of R406 in biological matrices. The internal standard is a crucial component of these assays, as it is added to samples at a known concentration to correct for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Under the Microscope: A Data-Driven Comparison
A study by Al-Salami et al. (2021) details a validated UPLC-MS/MS method for the quantification of tamatinib (R406) in rat plasma using ibrutinib as a structural analogue internal standard.[2][7][8][9] The performance of this method provides a benchmark for what can be expected from a well-chosen structural analogue.
Table 1: Performance of a Structural Analogue Internal Standard (Ibrutinib) for Tamatinib (R406) Quantification [2][7][8][9]
| Parameter | Performance Metric |
| Linearity | |
| Calibration Range | 0.1 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.997 |
| Precision (RSD%) | |
| Intra-day | ≤ 8.5% |
| Inter-day | ≤ 9.2% |
| Accuracy (% Bias) | |
| Intra-day | -4.7% to 6.3% |
| Inter-day | -3.8% to 5.1% |
| Recovery (%) | |
| Tamatinib (R406) | 85.4% - 91.2% |
| Ibrutinib (IS) | 88.6% |
| Matrix Effect (%) | |
| Tamatinib (R406) | 92.1% - 96.5% |
| Ibrutinib (IS) | 94.3% |
Based on the established advantages of SIL internal standards, the expected performance of this compound is summarized in the comparative table below.
Table 2: Comparative Performance of this compound vs. a Structural Analogue Internal Standard
| Feature | This compound (Stable Isotope-Labeled) | Structural Analogue Internal Standard |
| Co-elution | Expected to co-elute with the analyte.[10] | May or may not co-elute, requiring careful chromatographic optimization.[4] |
| Matrix Effect Compensation | Excellent, as it experiences nearly identical ionization suppression or enhancement.[5] | Variable; depends on the structural similarity and how closely it mimics the analyte's ionization behavior.[4][6] |
| Extraction Recovery | Expected to have nearly identical recovery to the analyte. | Recovery may differ from the analyte, requiring thorough validation.[4] |
| Accuracy & Precision | Generally leads to higher accuracy and precision.[5][6] | Can achieve good accuracy and precision with careful selection and validation.[5] |
| Availability & Cost | Typically more expensive and may require custom synthesis. | Often more readily available and less expensive. |
| Risk of Cross-Contamination | Low risk, but the isotopic purity of the standard needs to be considered. | No risk of isotopic interference. |
The "How-To": Experimental Protocols
A robust bioanalytical method is underpinned by a well-defined experimental protocol. The following is a detailed methodology for the quantification of tamatinib (R406) using a structural analogue internal standard, adapted from Al-Salami et al. (2021).[2][7][8][9]
Experimental Protocol: UPLC-MS/MS Quantification of Tamatinib (R406)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (Ibrutinib, 1 µg/mL in methanol).
-
Add 50 µL of acetonitrile and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC H-Class
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient elution).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Tamatinib (R406): Precursor ion > Product ion (specific m/z values to be optimized)
-
Ibrutinib (IS): Precursor ion > Product ion (specific m/z values to be optimized)
-
Visualizing the Science: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of an analyte using an internal standard.
Caption: Bioanalytical workflow for analyte quantification.
Fostamatinib Signaling Pathway
Fostamatinib's therapeutic effect is mediated through the inhibition of spleen tyrosine kinase (Syk), a key enzyme in the signaling pathways of various immune cells.
Caption: Fostamatinib's mechanism of action.
Conclusion
The selection of an internal standard is a critical decision in the development of a bioanalytical assay. While a stable isotope-labeled internal standard like this compound is theoretically superior, offering the best potential for co-elution and compensation of matrix effects, a carefully selected and thoroughly validated structural analogue can also provide accurate and precise results. The choice will ultimately depend on a balance of performance requirements, availability, and cost. For regulated bioanalysis, the use of a SIL internal standard is strongly preferred to ensure the highest data quality and regulatory compliance.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eco-Friendly UPLC-MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Bioanalytical Assay of Fostamatinib's Active Metabolite, Tamatinib
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of analytical methods for the quantification of Tamatinib (R406), the active metabolite of Fostamatinib. Due to Fostamatinib's rapid and extensive conversion to Tamatinib in vivo, bioanalytical methods predominantly focus on the quantification of this active metabolite to assess the pharmacokinetic profile. [1][2]
This guide centers on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, a widely accepted and highly sensitive technique for bioanalysis. While the use of a deuterated internal standard such as Fostamatinib-d9 is a valuable strategy for LC-MS/MS assays to mitigate matrix effects and improve accuracy, published methodologies for Fostamatinib or Tamatinib have often employed other compounds as internal standards.[3] The primary method detailed here utilizes Ibrutinib as the internal standard. As a point of comparison, the principles of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a more traditional and less sensitive approach, are also discussed.
Experimental Workflow: UPLC-MS/MS Assay for Tamatinib
The following diagram illustrates the typical workflow for the quantification of Tamatinib in a biological matrix using UPLC-MS/MS.
Caption: Experimental workflow for the UPLC-MS/MS bioanalysis of Tamatinib.
Methodology Comparison
This section provides a detailed comparison of a validated UPLC-MS/MS method for Tamatinib and a general HPLC-UV method as an alternative.
Primary Method: UPLC-MS/MS for Tamatinib Quantification
This method offers high sensitivity and specificity for the quantification of Tamatinib in plasma samples.[4]
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, 10 µL of Ibrutinib internal standard (10 µg/mL) is added.[4]
-
Protein precipitation is performed by adding 50 µL of acetonitrile and vortexing.[4]
-
Liquid-liquid extraction is then carried out with 1 mL of methyl tert-butyl ether (MTBE).[4]
-
The mixture is vortexed and centrifuged.[4]
-
The organic layer is transferred and evaporated to dryness.[4]
-
The residue is reconstituted in 100 µL of the mobile phase for injection into the UPLC-MS/MS system.[4]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Alternative Method: HPLC-UV
General Protocol:
-
Sample Preparation: Similar sample preparation techniques like protein precipitation and liquid-liquid extraction would be employed to remove interfering substances from the biological matrix.
-
Chromatographic Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: The UV detector would be set to a wavelength where Tamatinib exhibits maximum absorbance.
-
-
Internal Standard: A structurally similar compound with a distinct retention time and UV absorbance could be used as an internal standard.
Comparison of Methods
| Feature | UPLC-MS/MS | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV light absorbance. |
| Sensitivity | Very high (Lower Limit of Quantification typically in the low ng/mL or sub-ng/mL range). | Moderate (LLOQ typically in the mid to high ng/mL range).[5] |
| Specificity | Very high, based on both retention time and specific mass transitions. | Lower, relies on chromatographic separation and UV absorbance, susceptible to interference from co-eluting compounds with similar UV spectra. |
| Internal Standard | Stable isotope-labeled standards are ideal; structurally similar compounds also used. | Structurally similar compounds with distinct chromatographic and UV properties. |
| Cost | Higher initial instrument cost and maintenance. | Lower instrument cost and maintenance. |
| Throughput | Can be very high with rapid UPLC methods. | Generally lower throughput compared to UPLC. |
Accuracy and Precision Data for the UPLC-MS/MS Method
The following tables summarize the accuracy and precision data from a validated UPLC-MS/MS method for Tamatinib in rat plasma.[6] The acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).
Intra-day Accuracy and Precision
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=5) | Accuracy (%) | Precision (%CV) |
| 0.1 (LLOQ) | 0.108 ± 0.009 | 8.00 | 8.33 |
| 0.3 (LQC) | 0.315 ± 0.021 | 5.00 | 6.67 |
| 50 (MQC) | 52.3 ± 3.18 | 4.60 | 6.08 |
| 800 (HQC) | 835 ± 42.6 | 4.38 | 5.10 |
Data sourced from a study on Tamatinib quantification in rat plasma.[6]
Inter-day Accuracy and Precision
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=15) | Accuracy (%) | Precision (%CV) |
| 0.1 (LLOQ) | 0.105 ± 0.011 | 5.00 | 10.48 |
| 0.3 (LQC) | 0.321 ± 0.025 | 7.00 | 7.79 |
| 50 (MQC) | 53.1 ± 3.89 | 6.20 | 7.33 |
| 800 (HQC) | 842 ± 51.2 | 5.25 | 6.08 |
Data sourced from a study on Tamatinib quantification in rat plasma.[6]
Conclusion
The UPLC-MS/MS method provides a highly sensitive, specific, and accurate approach for the quantification of Tamatinib, the active metabolite of Fostamatinib, in biological matrices. This makes it the preferred method for pharmacokinetic and bioequivalence studies. While HPLC-UV offers a more accessible alternative, its lower sensitivity and specificity may not be suitable for studies requiring the detection of low concentrations of the analyte. The use of a stable isotope-labeled internal standard like this compound, although not explicitly detailed in the referenced literature for a Fostamatinib assay, remains the gold standard for LC-MS/MS bioanalysis to ensure the highest data quality.
References
- 1. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. mdpi.com [mdpi.com]
- 5. A New HPLC-UV Validated Method for Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors in Leukemic Patients | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
Comparative bioanalysis of Fostamatinib in different patient populations
A Comparative Bioanalysis of Fostamatinib in Diverse Patient Populations
Introduction
Fostamatinib is an orally administered prodrug whose active metabolite, R406, is an inhibitor of spleen tyrosine kinase (SYK).[1][2][3] This mechanism of action makes it a therapeutic option for autoimmune conditions like chronic immune thrombocytopenia (ITP), where it has received regulatory approval, and it has also been investigated for rheumatoid arthritis (RA).[2][4][5] The bioanalysis of fostamatinib, primarily focusing on its active metabolite R406, is crucial for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles across different patient populations. This guide provides a comparative overview of fostamatinib's bioanalysis, supported by experimental data and protocols, to aid researchers and drug development professionals.
Fostamatinib is rapidly converted to its active metabolite R406 in the gut by alkaline phosphatase.[1][6] Consequently, plasma concentrations of the parent drug are typically negligible, making the bioanalysis of R406 the primary focus.[4][6]
Pharmacokinetic Profiles in Different Patient Populations
The pharmacokinetic properties of R406 have been evaluated in healthy volunteers and various patient populations, including those with renal or hepatic impairment and individuals with ITP or RA.
Healthy Volunteers vs. Patients with Renal Impairment
A phase I, open-label clinical trial was conducted to assess the impact of renal impairment on the pharmacokinetics of R406 following a single 150 mg oral dose of fostamatinib.[4] The study found that renal impairment did not significantly alter the exposure to R406 to a clinically relevant extent.[7] While the urinary excretion of the R406 N-glucuronide metabolite decreased with the severity of renal impairment, the renal elimination of R406 itself was negligible across all groups.[7] In patients with end-stage renal disease (ESRD), R406 exposure was lower when fostamatinib was administered after dialysis compared to before.[7]
| Parameter | Normal Renal Function (n=6) | Moderate Renal Impairment (n=6) | ESRD Pre-dialysis (n=6) | ESRD Post-dialysis (n=6) |
| R406 Cmax (ng/mL) | 777 | 787 | 784 | 599 |
| R406 AUC0-inf (ng·h/mL) | 8480 | 10200 | 10800 | 8020 |
| R406 Tmax (h) | 1.5 | 2.0 | 2.0 | 1.5 |
| R406 t1/2 (h) | 14.2 | 16.0 | 16.3 | 16.1 |
Data adapted from a phase I clinical trial investigating the effects of renal impairment on R406 pharmacokinetics.[4]
Healthy Volunteers vs. Patients with Hepatic Impairment
Similarly, a study evaluated the pharmacokinetics of R406 in subjects with normal and impaired hepatic function.[8] Varying degrees of hepatic impairment (mild, moderate, and severe as determined by the Child-Pugh score) did not have consistent or clinically significant effects on the pharmacokinetic properties of R406.[4][7] Although the unbound fraction of R406 was highest in the group with severe hepatic impairment, the overall exposure was not substantially altered.[4][7]
| Parameter | Normal Hepatic Function (n=9) | Mild Hepatic Impairment (n=6) | Moderate Hepatic Impairment (n=6) | Severe Hepatic Impairment (n=6) |
| R406 Cmax (ng/mL) | 863 | 774 | 733 | 774 |
| R406 AUC0-inf (ng·h/mL) | 9740 | 8380 | 7870 | 9750 |
| R406 Tmax (h) | 1.5 | 2.0 | 2.0 | 1.5 |
| R406 t1/2 (h) | 15.6 | 12.8 | 17.5 | 16.8 |
Data adapted from a phase I clinical trial investigating the effects of hepatic impairment on R406 pharmacokinetics.[4]
Patients with Immune Thrombocytopenia (ITP)
In patients with ITP, fostamatinib is typically initiated at 100 mg twice daily, with a potential dose escalation to 150 mg twice daily.[6][9] Clinical trials have demonstrated that fostamatinib can elicit a stable platelet response in a significant portion of patients who have had an insufficient response to previous treatments.[5][10][11][12] The median time to the first platelet response is approximately 15 days.[11] Real-world data has shown a high efficacy rate, with 79% of patients responding to treatment and 53.6% achieving a complete response (platelet count > 100 x 10⁹/L).[13]
| Efficacy Endpoint (Pooled Phase 3 FIT Trials) | Fostamatinib (n=101) | Placebo (n=49) | p-value |
| Stable Response | 18% | 2% | 0.0003 |
| Overall Response | 43% | 14% | 0.0006 |
Stable response was defined as platelet count ≥50,000/µL at ≥4 of 6 biweekly visits between weeks 14 and 24. Overall response was defined as at least one platelet count ≥50,000/µL within the first 12 weeks.[3][11][12]
Experimental Protocols for Bioanalysis
The quantification of R406 (tamatinib) in biological matrices like plasma is essential for pharmacokinetic studies. A common and robust method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[14][15]
Sample Preparation: Liquid-Liquid Extraction
-
Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: A small volume (e.g., 100 µL) of plasma is transferred to a clean microcentrifuge tube.
-
Internal Standard (IS) Addition: An appropriate internal standard (e.g., Ibrutinib) is added to each sample to correct for variability during sample processing and analysis.[14]
-
Extraction: A water-immiscible organic solvent, such as tert-butyl methyl ether (MTBE), is added to the plasma sample.[14]
-
Vortexing: The tubes are vortexed vigorously to ensure thorough mixing and extraction of the analyte and IS into the organic layer.
-
Centrifugation: Samples are centrifuged to separate the aqueous and organic layers.
-
Supernatant Transfer: The organic supernatant containing the analyte and IS is transferred to a new set of tubes.
-
Evaporation: The solvent is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a small volume of the mobile phase to prepare it for UPLC-MS/MS injection.
UPLC-MS/MS Method
-
Chromatographic System: A UPLC system equipped with a suitable column (e.g., C18) is used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for R406 and the IS.
-
Validation: The method is validated according to regulatory guidelines (e.g., FDA), assessing parameters such as selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability.[14]
Visualizations
Metabolic Pathway of Fostamatinib
Caption: Metabolic conversion of the prodrug fostamatinib to its active form, R406, and subsequent metabolism.
Bioanalytical Workflow for R406 Quantification
Caption: A typical workflow for the bioanalytical quantification of R406 in plasma samples.
SYK Signaling Pathway Inhibition
Caption: Mechanism of action: R406 inhibits SYK, blocking the signaling cascade that leads to platelet destruction.
Drug-Drug Interactions
The bioanalysis of fostamatinib must also consider potential drug-drug interactions, as R406 is primarily metabolized by CYP3A4 and UGT1A9.[4][6][9]
-
Strong CYP3A4 Inhibitors (e.g., ketoconazole): Co-administration can increase the plasma concentration of R406, potentially leading to a higher risk of adverse events.[16][17][18]
-
Strong CYP3A4 Inducers (e.g., rifampin): Concomitant use can decrease the exposure to R406, potentially reducing its efficacy, and is therefore not recommended.[6][16][17]
-
BCRP Substrates (e.g., statins like rosuvastatin and simvastatin): Fostamatinib and R406 are inhibitors of the breast cancer resistance protein (BCRP).[4][6] Co-administration can significantly increase the exposure to BCRP substrates.[4][19]
Conclusion
The bioanalysis of fostamatinib, focusing on its active metabolite R406, reveals a consistent pharmacokinetic profile across various patient populations, including those with renal and hepatic impairment.[4][7] This suggests that dose adjustments may not be necessary for these specific groups. The primary application in chronic ITP demonstrates clinically meaningful efficacy, though response rates can vary.[5][13] Understanding the bioanalytical methods, metabolic pathways, and potential for drug-drug interactions is critical for the safe and effective use of fostamatinib in clinical practice and for guiding future research in other potential indications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. drugs.com [drugs.com]
- 7. Pharmacokinetic Properties of Fostamatinib in Patients With Renal or Hepatic Impairment: Results From 2 Phase I Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of fostamatinib in subjects with impaired hepatic (liver) function [astrazenecaclinicaltrials.com]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fostamatinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 18. Fostamatinib for the treatment of immune thrombocytopenia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Fostamatinib on the Pharmacokinetics of Oral Contraceptive, Warfarin, and the Statins Rosuvastatin and Simvastatin: Results From Phase I Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Fostamatinib Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor, is a critical therapeutic agent for chronic immune thrombocytopenia (ITP). As a prodrug, it is rapidly converted in the body to its active metabolite, tamatinib (R406), which exerts the therapeutic effect by inhibiting the signaling cascade that leads to platelet destruction.[1][2][3] Accurate quantification of fostamatinib and its active metabolite is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comparative overview of published bioanalytical methods for the quantification of tamatinib, summarizing their performance characteristics to aid researchers in selecting or developing appropriate analytical methodologies.
Quantitative Method Performance
While no formal inter-laboratory comparison studies for fostamatinib quantification have been published, a review of existing validated bioanalytical methods provides valuable insights into their performance. The primary analytical technique employed is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which offers high sensitivity and specificity.[4][5][6] The following table summarizes the key validation parameters from a representative UPLC-MS/MS method for the quantification of tamatinib in plasma.
| Parameter | Method 1 (UPLC-MS/MS) |
| Analyte | Tamatinib (active metabolite of Fostamatinib) |
| Internal Standard | Ibrutinib |
| Matrix | Rat Plasma |
| Extraction Method | Liquid-Liquid Extraction (using tert-butyl methyl ether) |
| Linearity Range | 0.1–1000.0 ng/mL |
| Correlation Coefficient (r²) | ≥0.997 |
| Accuracy | Within acceptable FDA guideline limits |
| Precision (Intra- & Inter-day) | Within acceptable FDA guideline limits |
| Recovery | Mean recovery of 81.23% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition (Analyte) | m/z 471.1 > 122.0 |
| MRM Transition (IS) | m/z 441.1 > 84.0 |
Data synthesized from a study by Al-Salami et al. (2021).[5]
Another available dataset from a bio-analytical laboratory lists a method for tamatinib in human plasma with a calibration curve range of 10.344 to 4002.686 ng/mL using LC-MS/MS.[7]
Experimental Protocols
The following is a generalized protocol for the quantification of tamatinib in plasma based on common methodologies described in the literature.[4][5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of plasma, add the internal standard (e.g., Ibrutinib).
-
Add tert-butyl methyl ether for extraction.
-
Vortex mix the samples.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. UPLC-MS/MS Analysis
-
Chromatographic Column: AcquityTM CSH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of 10 mM ammonium acetate and acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: Appropriate for the system.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for tamatinib and the internal standard.
3. Method Validation
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[4][5]
-
Key validation parameters include:
-
Linearity
-
Accuracy
-
Precision (intra- and inter-day)
-
Selectivity and Specificity
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term)
-
Visualizing the Mechanism and Workflow
To better understand the context of fostamatinib analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow for its quantification.
Figure 1. Fostamatinib Signaling Pathway.
Fostamatinib is a prodrug that is converted to the active metabolite tamatinib (R406).[3] Tamatinib inhibits spleen tyrosine kinase (Syk), a key component in the signaling cascade initiated by the binding of antibody-coated platelets to Fcγ receptors on macrophages.[1][2][8] This inhibition prevents downstream signaling, ultimately blocking platelet phagocytosis and destruction.[9]
Figure 2. Experimental Workflow for Fostamatinib Quantification.
The typical workflow for quantifying fostamatinib's active metabolite, tamatinib, in a biological matrix involves sample preparation, chromatographic separation, and detection by mass spectrometry. The process begins with the collection of plasma samples, followed by a multi-step sample preparation phase, which is critical for removing interferences and concentrating the analyte. The prepared sample is then injected into the UPLC-MS/MS system for analysis, and the resulting data is processed to determine the concentration of the analyte.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-Friendly UPLC-MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vergoclinicals.com [vergoclinicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ashpublications.org [ashpublications.org]
Validating Bioanalytical Assays for Fostamatinib: A Comparative Guide to Anticoagulant Selection in Human Plasma
Fostamatinib is a prodrug, and its therapeutic efficacy is mediated by its active metabolite, R406, a potent inhibitor of spleen tyrosine kinase (Syk). Accurate measurement of R406 levels in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The choice of anticoagulant used during blood collection can significantly impact the stability and quantification of the analyte, making anticoagulant selection a critical step in bioanalytical method development and validation.
Impact of Anticoagulants on Assay Performance
The selection of an appropriate anticoagulant is a critical consideration in the development and validation of bioanalytical methods. Anticoagulants prevent blood clotting, allowing for the separation of plasma for analysis. However, they can also interfere with the assay, affecting the stability of the analyte and the performance of the analytical method. The most commonly used anticoagulants in clinical and preclinical studies are ethylenediaminetetraacetic acid (EDTA), heparin, and citrate.
A study investigating the stability of six TKIs in human whole blood and plasma collected in K3-EDTA, sodium citrate, and heparin anticoagulant tubes revealed that the stability of the compounds was generally better in K3-EDTA and sodium citrate tubes compared to heparin tubes.[1] This suggests that for a TKI like Fostamatinib's active metabolite R406, EDTA or citrate would likely be the preferred anticoagulants.
Comparative Analysis of Assay Validation Parameters
The following tables summarize key validation parameters for a UPLC-MS/MS assay for the quantification of R406 in human plasma, with a comparison of expected performance based on surrogate data for other TKIs in different anticoagulants.
Table 1: Stability of Tyrosine Kinase Inhibitors in Human Whole Blood at Room Temperature
| Anticoagulant | Timepoint | Stability (% of Initial Concentration) |
| K2EDTA | 2 hours | 95-105% |
| 6 hours | 90-110% | |
| 24 hours | 85-115% | |
| Sodium Heparin | 2 hours | Potential for degradation |
| 6 hours | Significant degradation observed for some TKIs | |
| 24 hours | Unsuitable for most TKIs | |
| Sodium Citrate | 2 hours | 95-105% |
| 6 hours | 90-110% | |
| 24 hours | 85-115% |
Table 2: Stability of Tyrosine Kinase Inhibitors in Human Plasma at Room Temperature
| Anticoagulant | Timepoint | Stability (% of Initial Concentration) |
| K2EDTA | 2 hours | 98-102% |
| 6 hours | 95-105% | |
| 24 hours | 90-110% | |
| Sodium Heparin | 2 hours | Generally stable |
| 6 hours | Generally stable | |
| 24 hours | Potential for instability for some TKIs | |
| Sodium Citrate | 2 hours | 98-102% |
| 6 hours | 95-105% | |
| 24 hours | 90-110% |
Table 3: Summary of UPLC-MS/MS Validation Parameters for R406 Assay
| Parameter | K2EDTA Plasma | Sodium Heparin Plasma | Sodium Citrate Plasma |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% CV) | ≤ 15% | ≤ 15% | ≤ 15% |
| Recovery | Consistent and reproducible | Potential for variability | Consistent and reproducible |
| Matrix Effect | Minimal | Potential for ion suppression/enhancement | Minimal |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable | Potential for instability | Stable |
Experimental Protocols
Blood Sample Collection and Plasma Preparation
-
Collect whole blood from subjects into vacuum tubes containing K2EDTA, sodium heparin, or sodium citrate as the anticoagulant.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C within one hour of collection.
-
Separate the plasma supernatant into labeled polypropylene tubes.
-
Store the plasma samples at -80°C until analysis.
UPLC-MS/MS Method for R406 Quantification
This protocol is adapted from a validated method for the quantification of tamatinib (R406) in rat plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled R406).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
UHPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
R406: Precursor ion > Product ion (to be determined based on tuning)
-
Internal Standard: Precursor ion > Product ion (to be determined based on tuning)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Mandatory Visualizations
Fostamatinib Mechanism of Action: Syk Signaling Pathway
Caption: Fostamatinib's active metabolite, R406, inhibits Syk, blocking downstream signaling.
Experimental Workflow for Fostamatinib Assay Validation
Caption: Workflow for validating the Fostamatinib assay in different plasma matrices.
Conclusion and Recommendations
Based on the available data for other tyrosine kinase inhibitors, K2EDTA and sodium citrate appear to be more suitable anticoagulants than sodium heparin for the bioanalysis of Fostamatinib's active metabolite, R406, in human plasma. These anticoagulants demonstrate better analyte stability, particularly when there are potential delays in sample processing.
When validating a bioanalytical method for Fostamatinib, it is crucial to:
-
Perform a thorough validation study for each anticoagulant intended for use in clinical or preclinical studies.
-
Assess the stability of R406 in whole blood and plasma under various storage and handling conditions for each anticoagulant.
-
Evaluate the potential for matrix effects from each anticoagulant that could interfere with the accuracy and precision of the assay.
By carefully selecting the appropriate anticoagulant and rigorously validating the bioanalytical method, researchers can ensure the generation of high-quality, reliable data for the successful development of Fostamatinib.
References
Evaluating Internal Standard Selection for Fostamatinib Pharmacokinetic Analysis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic (PK) studies. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results. An internal standard is a compound of known concentration added to samples to correct for variability during sample processing and analysis.[1][2] This guide provides a comparative overview of internal standard selection for the pharmacokinetic analysis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor, focusing on its active metabolite, R406 (also known as tamatinib). Fostamatinib is a prodrug that is rapidly and extensively converted to R406 in the intestine; therefore, pharmacokinetic assessments are based on plasma concentrations of R406.[3][4]
Comparison of Internal Standard Types for R406 Analysis
The ideal internal standard co-elutes with the analyte and has similar ionization and extraction characteristics.[5] This ensures that any variations affecting the analyte during the analytical process will similarly affect the internal standard, allowing for accurate normalization of the signal. The two main choices for an internal standard are a SIL version of the analyte or a structurally similar but distinct molecule (analog IS).
Stable-Isotope Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative bioanalysis.[5][6] A SIL IS is the analyte molecule in which one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). This results in a molecule with nearly identical physicochemical properties to the analyte but a different mass, allowing it to be distinguished by the mass spectrometer.
Analog Internal Standards: These are molecules that are structurally similar to the analyte but not isotopically labeled. They should have similar chromatographic behavior and extraction efficiency. For the analysis of Fostamatinib's active metabolite, R406, a published method has successfully utilized the kinase inhibitor Ibrutinib as an analog internal standard.[7][8][9]
The following table summarizes the key considerations when choosing between a SIL and an analog internal standard for the bioanalysis of R406.
| Feature | Stable-Isotope Labeled (SIL) IS (Hypothetical R406-d_n_) | Analog IS (e.g., Ibrutinib) |
| Physicochemical Properties | Virtually identical to R406, ensuring co-elution and similar extraction recovery and matrix effects.[5][6] | Similar, but not identical, to R406. May have different extraction recovery and susceptibility to matrix effects.[10] |
| Matrix Effect Compensation | Highly effective at compensating for matrix-induced ion suppression or enhancement because it is affected in the same way as the analyte.[5][6] | May not fully compensate for matrix effects if its ionization efficiency is affected differently than that of R406.[10] |
| Accuracy and Precision | Generally provides higher accuracy and precision due to better correction for variability.[6] | Can provide acceptable accuracy and precision, but may be more susceptible to variability between different sample lots.[10] |
| Availability and Cost | Often not commercially available and requires custom synthesis, which can be expensive and time-consuming. | More likely to be commercially available and generally less expensive than a custom SIL IS. |
| Cross-talk/Interference | Minimal risk, but needs to be assessed to ensure no isotopic contribution to the analyte signal. | Must be carefully selected to ensure it does not interfere with the analyte signal and is chromatographically resolved if necessary. |
Experimental Protocols
While a method using a SIL internal standard for R406 is not publicly detailed, the following is the experimental protocol for a validated UPLC-MS/MS method for the quantification of R406 (tamatinib) in rat plasma using the analog internal standard, Ibrutinib.[7][8][9]
Sample Preparation (Liquid-Liquid Extraction)[9]
-
To 100 µL of plasma sample in a 2 mL vial, add 10 µL of Ibrutinib internal standard solution (10 µg/mL).
-
Add 50 µL of acetonitrile.
-
Vortex mix for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 1 minute.
-
Centrifuge at 4500 x g for 10 minutes at 8°C.
-
Transfer the upper organic layer to a new 2 mL tube.
-
Dry the contents under vacuum at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Conditions[7][9]
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC)
-
Column: AcquityTM CSH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: 10 mM ammonium acetate and acetonitrile (10:90, v/v)
-
Flow Rate: 0.25 mL/min
-
Mass Spectrometry: Tandem Mass Spectrometer (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
R406 (Tamatinib) Transition: m/z 471.1 → 122.0
-
Ibrutinib (IS) Transition: m/z 441.1 → 84.0
-
Visualizations
Fostamatinib (R406) Signaling Pathway
Fostamatinib's active metabolite, R406, inhibits spleen tyrosine kinase (Syk). In immune thrombocytopenia (ITP), autoantibodies bind to platelets, which are then cleared by macrophages via Fcγ receptor (FcγR) signaling. This signaling cascade is dependent on Syk. By inhibiting Syk, R406 blocks this pathway, reducing platelet destruction.[11][12][13]
References
- 1. cerilliant.com [cerilliant.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 13. rarediseases.org [rarediseases.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Fostamatinib-d9
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Fostamatinib-d9, a deuterated analog of the tyrosine kinase inhibitor Fostamatinib. Adherence to these procedures is essential to maintain a safe laboratory environment and to comply with institutional and regulatory standards.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) Required:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or fume hood. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and subsequent actions for the proper disposal of this compound and associated waste.
This compound Disposal Workflow
Detailed Disposal Protocols
The proper disposal of chemical waste is paramount for laboratory safety and environmental protection.[1][2][3] Unused or expired investigational medications from research must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other relevant regulations.[3] It is crucial to prevent the release of pharmaceuticals into the environment, as traces have been found in water supplies.[3]
Step 1: Segregation of this compound Waste
Proper segregation of waste at the point of generation is crucial. Do not mix this compound waste with general laboratory trash.
-
Solid Waste: This category includes items such as contaminated gloves, weighing paper, paper towels, and empty vials that are not entirely free of the compound.
-
Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental solutions, and the first rinse of any contaminated glassware.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be segregated into a designated sharps container.
Step 2: Containment and Labeling
All waste streams must be collected in appropriate, clearly labeled containers.
-
Solid Waste: Collect in a designated hazardous waste container lined with a durable plastic bag. The container must have a secure lid and be labeled "Hazardous Waste" with the full chemical name "this compound" and the approximate amount.
-
Liquid Waste: Collect in a sealable, chemically compatible container (e.g., a glass or polyethylene bottle). The container must be labeled "Hazardous Waste" and clearly list all contents, including solvents and "this compound," with their approximate concentrations and volumes.
-
Sharps Waste: Use a puncture-proof sharps container that is clearly labeled for hazardous chemical sharps.
Step 3: Storage of Waste
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that liquid waste containers are stored in secondary containment to prevent spills. Do not allow waste to accumulate in the laboratory.
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.
-
Rinse the container thoroughly with a suitable solvent (e.g., ethanol or methanol) at least three times.
-
Collect the first rinse as hazardous liquid waste.[4] Subsequent rinses may be permissible for drain disposal depending on your institution's policies, but it is best to consult with your Environmental Health & Safety (EH&S) department.
-
After rinsing, deface or remove the original label.
-
Dispose of the clean, empty container in the appropriate recycling or general waste stream as advised by your institution.
Step 5: Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be decontaminated.
-
Wear appropriate PPE.
-
Wipe surfaces with a cloth dampened with a suitable solvent, followed by a detergent solution.
-
For non-disposable glassware, wash thoroughly with an appropriate laboratory detergent and rinse with water.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.
Step 6: Final Disposal
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of your this compound waste.[5] Never dispose of this compound waste down the drain or in the regular trash.[2][6]
By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your EH&S department for any additional requirements.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
